molecular formula C11H9N B014346 3-Phenylpyridine CAS No. 1008-88-4

3-Phenylpyridine

货号: B014346
CAS 编号: 1008-88-4
分子量: 155.2 g/mol
InChI 键: HJKGBRPNSJADMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Phenylpyridine is a natural product found in Camellia sinensis, Mentha arvensis, and Streptomyces with data available.

属性

IUPAC Name

3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKGBRPNSJADMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061404
Record name 3-Phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-88-4
Record name 3-Phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDZ6KB7JVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine from 3-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 3-phenylpyridine from 3-bromopyridine (B30812), a crucial transformation in the development of novel pharmaceuticals and functional materials. The focus is on palladium-catalyzed cross-coupling reactions, which are widely recognized for their efficiency and functional group tolerance. This document details the most common and effective methods, including the Suzuki-Miyaura, Stille, and Negishi couplings, presenting comparative data, detailed experimental protocols, and mechanistic diagrams to aid in reaction optimization and scale-up.

Introduction

This compound is a key structural motif present in numerous biologically active compounds and advanced materials. Its synthesis from readily available 3-bromopyridine is a fundamental transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for this purpose, offering high yields and broad substrate scope under relatively mild conditions.[1][2] This guide will explore the nuances of the Suzuki-Miyaura, Stille, and Negishi reactions, providing researchers with the necessary information to select the optimal synthetic strategy for their specific needs.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The choice of a specific cross-coupling method often depends on factors such as the availability of starting materials, functional group tolerance, and toxicity of reagents. The following sections provide a detailed comparison of the most effective palladium-catalyzed methods for the synthesis of this compound from 3-bromopyridine.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura, Stille, and Negishi couplings for the synthesis of this compound.

Reaction Catalyst/Precatalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)[3][4]PPh₃, dppf, SPhos, XPhos[3]K₂CO₃, K₃PO₄, Cs₂CO₃[3][4]1,4-Dioxane/H₂O, Toluene, DME[4][5]80-110[6][7]80-95+[4][8]
Stille Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃[9][10]PPh₃, P(o-tol)₃[9]Not always required; additives like LiCl or CuI may be used[9][11]Toluene, DMF, Dioxane[9]80-100[9]75-95[9]
Negishi Pd(PPh₃)₄, Ni(acac)₂, Ni(COD)₂[12][13]PPh₃, dppe, BINAP, XPhos[12]Not requiredTHF, DMF[14][15]Room Temperature to 80[14][16]80-95+[13][14]

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of this compound from 3-bromopyridine using the three major cross-coupling reactions. These should serve as a starting point and may require optimization for specific scales and laboratory conditions.[5]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the reaction of 3-bromopyridine with phenylboronic acid.

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid (1.1 - 1.5 equivalents)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[5]

  • Anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio)[5]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask, add 3-bromopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equivalents).[5]

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[5]

  • Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe.[5]

  • Heat the reaction mixture to 80-100 °C and stir vigorously.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Protocol 2: Stille Coupling

This protocol outlines the reaction of 3-bromopyridine with tributyl(phenyl)stannane.

Materials:

  • 3-Bromopyridine

  • Tributyl(phenyl)stannane (1.1-1.2 equivalents)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)[9]

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)[9]

  • Optional additive: LiCl or CuI[9][11]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 mmol) and tributyl(phenyl)stannane (1.1-1.2 mmol) in the chosen anhydrous solvent.[9]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additives.[9]

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[9]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • To remove tin byproducts, the mixture can be washed with a saturated aqueous solution of KF or filtered through a short pad of silica gel.[9]

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.[9]

  • Purify the crude product by column chromatography.[9]

Protocol 3: Negishi Coupling

This protocol details the reaction of 3-bromopyridine with a phenylzinc reagent.

Materials:

  • 3-Bromopyridine

  • Phenylzinc chloride (prepared in situ or as a solution, 1.2 equivalents)[14]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[14]

  • Anhydrous THF[14]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Phenylzinc Chloride (if not commercially available): To a solution of phenyllithium (B1222949) or a phenyl Grignard reagent in THF at -78 °C, add a solution of zinc chloride (1.2 equivalents) in THF. Allow the mixture to warm to room temperature.[14][17]

  • In a separate flame-dried flask under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in THF.[14]

  • To the solution of phenylzinc chloride, add the solution of the palladium catalyst, followed by the addition of 3-bromopyridine (1.0 equivalent).[14]

  • Stir the resulting mixture at room temperature or gently heat as needed overnight.[14]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.[18]

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).[14]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[14]

  • Purify the crude product by flash column chromatography.[14]

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Suzuki-Miyaura Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)-X      L₂ pd0->pd_intermediate1 Ar-X oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)-R      L₂ pd_intermediate1->pd_intermediate2 R-B(OR)₂ Base transmetalation Transmetalation pd_intermediate2->pd0 Ar-R reductive_elimination Reductive Elimination Ar 3-Pyridyl R Phenyl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Catalytic_Cycle cluster_legend Stille Coupling Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)-X      L₂ pd0->pd_intermediate1 Ar-X oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)-R      L₂ pd_intermediate1->pd_intermediate2 R-Sn(Bu)₃ transmetalation Transmetalation pd_intermediate2->pd0 Ar-R reductive_elimination Reductive Elimination Ar 3-Pyridyl R Phenyl

Caption: Catalytic cycle of the Stille coupling reaction.[11]

Negishi_Catalytic_Cycle cluster_legend Negishi Coupling Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)-X      L₂ pd0->pd_intermediate1 Ar-X oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)-R      L₂ pd_intermediate1->pd_intermediate2 R-ZnX' transmetalation Transmetalation pd_intermediate2->pd0 Ar-R reductive_elimination Reductive Elimination Ar 3-Pyridyl R Phenyl

Caption: Catalytic cycle of the Negishi coupling.[14]

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization purification->analysis end End: Pure this compound analysis->end

Caption: General experimental workflow for cross-coupling.

Conclusion

The synthesis of this compound from 3-bromopyridine is a well-established transformation with several reliable palladium-catalyzed methods at the disposal of the synthetic chemist. The Suzuki-Miyaura coupling is often the preferred method due to the stability and low toxicity of the boronic acid reagents.[2][16] However, the Stille and Negishi couplings offer viable alternatives, particularly when specific functional groups are present or when the corresponding organotin or organozinc reagents are more readily available.[12][19] By understanding the nuances of each method, including the optimal reaction conditions and experimental protocols, researchers can efficiently synthesize this compound and its derivatives for a wide range of applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physical Properties of 3-Phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Phenylpyridine, a vital synthetic intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is an aromatic heterocyclic compound consisting of a pyridine (B92270) ring substituted with a phenyl group. It is generally described as a colorless to yellowish liquid or oil at ambient temperatures and is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Data has been compiled from various sources, and ranges are provided where discrepancies exist in the literature.

PropertyValueSource(s)
Boiling Point 269-270 °C (at 749 mmHg)
272 °C
Melting Point 164 °C
Density 1.082 g/mL (at 25 °C)
1.085 g/mL
Refractive Index n20/D 1.616
Molecular Formula C₁₁H₉N
Molecular Weight 155.2 g/mol

Note: There is a notable discrepancy in the reported melting point. While some sources list it as 164 °C, others describe the compound as a liquid or oil at room temperature, which is more consistent with the high boiling point. Researchers should consider verifying this property for their specific sample.

Experimental Protocols

Accurate determination of physical properties is crucial for compound identification and purity assessment. The following sections detail standard laboratory protocols for measuring the melting and boiling points of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This method utilizes a melting point apparatus to determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (solid form)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: If the this compound sample is in large crystals, gently grind a small amount into a fine powder using a clean, dry mortar and pestle.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the sample to fall to the sealed bottom. Repeat until a densely packed column of 2-4 mm of solid is achieved.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate range. Allow the apparatus to cool significantly before proceeding.

  • Accurate Determination: Heat the block rapidly to about 15-20 °C below the expected or approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range). A pure compound will exhibit a sharp melting range of 1-2 °C.

melting_point_workflow prep Prepare Sample (Grind to fine powder) pack Pack Capillary Tube (2-4 mm height) prep->pack insert Insert Tube into Apparatus pack->insert heat_fast Rapid Heating (~15°C below expected MP) insert->heat_fast heat_slow Slow Heating (1-2 °C / minute) heat_fast->heat_slow observe Observe Phase Transition heat_slow->observe record Record T_start and T_end (Melting Range) observe->record end_node Determination Complete record->end_node

Workflow for Melting Point Determination.
Protocol 2: Boiling Point Determination (Thiele Tube Method)

This microscale method is effective for determining the boiling point with a small amount of liquid. It works by matching the vapor pressure of the liquid with the atmospheric pressure.

Apparatus and Materials:

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small test tube (or fusion tube)

  • Capillary tube (sealed at one end)

  • Sample of this compound (liquid)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: Fill the small test tube with 0.5-1 mL of this compound.

  • Capillary Inversion: Place the capillary tube into the test tube with its open end facing down.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

  • Heating: Insert the assembly into the Thiele tube, making sure the heat-circulating arm is positioned for heating. The mineral oil should cover the sample.

  • Initial Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube's open end. This indicates the liquid's temperature is just above its boiling point.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the bubbling ceases and the liquid just begins to enter the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record the temperature at this instant; this is the boiling point.

boiling_point_workflow setup Assemble Apparatus (Sample + Inverted Capillary in Thiele Tube) heat Gently Heat Side Arm setup->heat observe_bubbles Observe for Rapid Stream of Bubbles heat->observe_bubbles cool Remove Heat & Allow to Cool observe_bubbles->cool observe_entry Watch for Liquid Entry into Capillary cool->observe_entry record Record Temperature (Boiling Point) observe_entry->record end_node Determination Complete record->end_node

Workflow for Boiling Point Determination via Thiele Tube.

An In-depth Technical Guide to the Solubility of 3-Phenylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-phenylpyridine in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate and building block. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical frameworks for understanding its solubility behavior.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on available information, the following table summarizes the known solubility values. Researchers are encouraged to determine solubility in their specific solvent systems for precise measurements.

Solvent ClassificationSolvent NameTemperature (°C)Solubility
Aqueous Water200.46 g/L
Halogenated ChloroformNot SpecifiedSoluble[1][2][3]
DichloromethaneNot SpecifiedSoluble[1][2][3]
Esters Ethyl AcetateNot SpecifiedSoluble[1][2][3]

Note: The term "Soluble" indicates a qualitative assessment, and the precise quantitative solubility may vary depending on the experimental conditions. Further experimental determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

To facilitate the generation of precise quantitative solubility data, two common and reliable experimental protocols are detailed below: the Gravimetric Method (Shake-Flask) and UV-Vis Spectrophotometry.

Gravimetric Method (Shake-Flask Protocol)

The shake-flask method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in an organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Screw-cap vials

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

  • Sample Collection and Filtration:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter compatible with the solvent to remove any remaining microscopic particles.

  • Gravimetric Analysis:

    • Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

    • Once the solvent is completely removed, reweigh the dish or vial containing the solid residue.

  • Calculation:

    • The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of residue (g) / Volume of filtrate (L))

UV-Vis Spectrophotometry Protocol

This method is suitable for compounds that exhibit UV absorbance and provides a sensitive means of determining concentration.

Objective: To determine the solubility of this compound in an organic solvent using UV-Vis spectrophotometry.

Materials:

  • This compound (solid)

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for Shake-Flask method (as described above)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Perform a series of dilutions to create a set of standard solutions with varying, known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 of the Gravimetric Method (Shake-Flask Protocol) to prepare a saturated solution of this compound and allow it to reach equilibrium.

  • Sample Collection and Dilution:

    • Follow step 3 of the Gravimetric Method to obtain a clear, filtered supernatant of the saturated solution.

    • Carefully perform a precise dilution of the filtered supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Logical Frameworks and Visualizations

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of this compound can be visualized as a sequential process, starting from sample preparation to final data analysis.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep_solid Excess Solid This compound prep_vial Sealed Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equilibration Agitation at Constant Temp (24-72h) prep_vial->equilibration settling Settling of Excess Solid equilibration->settling filtration Filtration of Supernatant settling->filtration analysis Gravimetric or Spectroscopic Measurement filtration->analysis result Solubility Calculation analysis->result

Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. A conceptual diagram illustrating these relationships is provided below.

Caption: Conceptual diagram of factors influencing this compound solubility.

References

Spectroscopic Profile of 3-Phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenylpyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Core Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.84d1HH-2 (Pyridine)
8.57dd1HH-6 (Pyridine)
7.82dt1HH-4 (Pyridine)
7.54m2HH-2', H-6' (Phenyl)
7.44m2HH-3', H-5' (Phenyl)
7.37m1HH-4' (Phenyl)
7.31ddd1HH-5 (Pyridine)

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
157.4C-2 (Pyridine)
149.6C-6 (Pyridine)
139.4C-4 (Pyridine)
136.7C-1' (Phenyl)
128.9C-3', C-5' (Phenyl)
128.7C-2', C-6' (Phenyl)
126.9C-4' (Phenyl)
122.1C-5 (Pyridine)
120.6C-3 (Pyridine)

Solvent: CDCl₃. Data is a representative spectrum for a phenylpyridine derivative and may vary slightly for this compound.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1600-1585Medium-StrongC=C Aromatic Ring Stretch
1500-1400Medium-StrongC=C Aromatic Ring Stretch
900-675StrongAromatic C-H Bending (Out-of-Plane)

This table is based on characteristic absorption frequencies for aromatic and pyridine (B92270) compounds.[2][3][4]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
155100%[M]⁺ (Molecular Ion)
154~40%[M-H]⁺
128~14%[M-HCN]⁺
156~13%[M+1]⁺ (Isotopic Peak)
52~13%Fragmentation Ion

Ionization Method: Electron Impact (EI). Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12 ppm.

  • Acquisition Time: ~3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 240 ppm.

  • Acquisition Time: ~1.5 seconds.

  • Relaxation Delay: 5 seconds.

  • Number of Scans: 1024.

Data Processing:

  • The Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected.

  • The baseline is corrected.

  • Chemical shifts are referenced to TMS.

  • For ¹H NMR, signals are integrated.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • A small amount of liquid this compound is placed directly onto the ATR crystal.

  • The pressure arm is engaged to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample spectrum is then acquired over the range of 4000-400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron impact (EI) ionization source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

  • A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

  • The sample is introduced into the ion source, often via direct infusion or through a gas chromatography (GC) system.

Data Acquisition (EI Mode):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Rate: 1 scan/second.

Data Processing:

  • The mass spectrum is analyzed to identify the molecular ion peak.

  • The fragmentation pattern is examined to deduce structural information.

  • The isotopic distribution of the molecular ion is checked to confirm the elemental composition.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS Process_NMR Fourier Transform, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Peak Identification MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: Spectroscopic Analysis Workflow for this compound.

References

An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpyridine, a simple yet versatile aromatic heterocycle, has emerged as a significant building block in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis, a compilation of its physicochemical and biological properties, and a discussion of its applications, particularly in drug development. Special emphasis is placed on modern synthetic methodologies and the mechanistic pathways in which its derivatives are involved.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its discovery can be situated within the broader context of the development of pyridine (B92270) chemistry in the late 19th and early 20th centuries. The pioneering work on pyridine synthesis, such as the Hantzsch pyridine synthesis reported in 1881, laid the groundwork for the creation of a wide array of pyridine derivatives[1]. The work of chemists like Amé Pictet on the synthesis of nicotine (B1678760) and other heterocyclic compounds further expanded the toolbox for manipulating the pyridine ring[2][3].

Early methods for forming biaryl linkages, such as the Ullmann reaction, discovered in the early 1900s, would have provided a potential, albeit harsh, route to phenylpyridines[4]. The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings in the latter half of the 20th century, revolutionized the synthesis of this compound and its derivatives, offering milder and more efficient pathways[5][6]. These developments have cemented this compound's role as a readily accessible and highly valuable scaffold in contemporary chemical research.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C₁₁H₉N[6][7]
Molecular Weight 155.20 g/mol [6][8]
CAS Number 1008-88-4[6][8]
Appearance Colorless to yellowish oil or crystalline solid[6]
Boiling Point 269-272 °C[8]
Density 1.082 - 1.091 g/mL at 25 °C[8]
Refractive Index 1.616[8]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate (B1210297); sparingly soluble in water[6]
pKa (Strongest Basic) 4.73 (Predicted)
¹H NMR (CDCl₃) δ (ppm): 7.30-7.55 (m, 5H, Ar-H), 7.80 (dt, 1H), 8.55 (dd, 1H), 8.80 (d, 1H)
¹³C NMR (CDCl₃) δ (ppm): 123.8, 127.2, 128.9, 129.1, 134.4, 137.9, 148.3, 150.8
Mass Spectrum (EI) m/z (%): 155 (M+, 100), 154 (40), 128 (14)

Experimental Protocols

Modern synthetic chemistry offers several efficient methods for the preparation of this compound. The Suzuki-Miyaura cross-coupling reaction is a widely employed and versatile method.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 3-bromopyridine (B30812) and phenylboronic acid.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours[9].

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Biological Activities and Applications in Drug Development

This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. While quantitative data for the parent this compound is limited, its scaffold is a key component in numerous biologically active molecules.

Anticancer Activity

The phenylpyridine motif is present in a number of compounds investigated for their anticancer properties. Derivatives of this compound have shown potential as inhibitors of various cellular targets. For instance, certain gold(III) complexes containing a (2-phenyl)pyridine ligand have demonstrated strong antiproliferative activity with EC50 values in the low micromolar range against HeLa cancer cells[10]. While not this compound itself, this highlights the potential of the core structure. Additionally, novel 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds showing potent inhibitory activity against A549 and HCT-116 cell lines with IC50 values in the low micromolar range[11].

Antimicrobial Activity

The pyridine ring is a well-known pharmacophore in antimicrobial agents. While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, derivatives containing the this compound scaffold have been investigated. For example, novel 3-phenyl-4-phenoxypyrazole derivatives have shown inhibitory activity against Gram-positive bacteria, with MICs ranging from 1 to 16 µg/ml[12].

The following table summarizes some reported biological activities of this compound derivatives.

Compound Class/DerivativeBiological ActivityCell Line/Organism(s)IC₅₀ / MIC Value(s)Reference(s)
Gold(III) (2-phenyl)pyridine complexesAnticancerHeLaLow µM range[10]
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivativesAnticancerA549, HCT-1162.39 - 3.90 µM[11]
3-Phenyl-4-phenoxypyrazole derivativesAntibacterial (Gram-positive)S. aureus, E. faecalis1 - 16 µg/mL[12]

Signaling Pathways and Experimental Workflows

Inhibition of Tubulin Polymerization

Many natural and synthetic compounds exert their anticancer effects by disrupting microtubule dynamics. Some diarylpyridine derivatives, which are structurally related to this compound, are known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin[13]. This disruption leads to mitotic arrest and ultimately apoptosis. The simplified signaling pathway is depicted below.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Tubulin_Inhibitor Diarylpyridine (Colchicine Site Inhibitor) Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin_Inhibitor->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Simplified pathway of tubulin polymerization inhibition.
Experimental Workflow for Suzuki-Miyaura Coupling

The synthesis of this compound via the Suzuki-Miyaura coupling follows a well-defined experimental workflow, which can be visualized as a series of sequential steps from reaction setup to product purification.

Suzuki_Miyaura_Workflow cluster_workflow Suzuki-Miyaura Synthesis of this compound A 1. Reaction Setup: - 3-Bromopyridine - Phenylboronic Acid - Pd(OAc)₂/PPh₃ - K₂CO₃ - Dioxane/H₂O B 2. Inert Atmosphere: Flush with N₂ or Ar A->B C 3. Reaction: Heat to Reflux (80-100 °C) B->C D 4. Monitoring: Thin-Layer Chromatography C->D E 5. Workup: - Cool to RT - Add Ethyl Acetate & H₂O D->E F 6. Extraction: - Separate Layers - Extract Aqueous Layer E->F G 7. Washing & Drying: - Wash with Brine - Dry over MgSO₄ F->G H 8. Concentration: Rotary Evaporation G->H I 9. Purification: Silica Gel Column Chromatography H->I J Product: This compound I->J

Experimental workflow for Suzuki-Miyaura synthesis.

Conclusion

This compound is a foundational heterocyclic compound with a rich history intertwined with the development of organic synthesis. Its accessibility through modern cross-coupling reactions has solidified its importance as a versatile building block. The phenylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting promising anticancer and antimicrobial activities. Further exploration of the biological activities of this compound and the development of novel synthetic methodologies will undoubtedly continue to drive innovation in drug discovery and materials science. This guide serves as a technical resource for researchers and professionals, providing essential data and protocols to facilitate their work with this important molecule.

References

3-Phenylpyridine: A Heterocyclic Building Block for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine, a versatile heterocyclic compound, stands as a critical building block in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a phenyl group appended to a pyridine (B92270) ring, provides a valuable scaffold for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, established synthetic protocols, and its significant applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₉N[1]
Molecular Weight155.20 g/mol [1]
CAS Number1008-88-4[1]
AppearanceColorless to yellowish liquid or solid[2]
Boiling Point269-270 °C at 749 mmHg[2]
Density1.082 g/mL at 25 °C[2]
Refractive Indexn20/D 1.616[2]
SolubilitySoluble in chloroform, dichloromethane, and ethyl acetate (B1210297). Sparingly soluble in water.[2]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.84 (d, J=2.4 Hz, 1H), 8.57 (dd, J=4.8, 1.6 Hz, 1H), 7.82 (dt, J=8.0, 2.0 Hz, 1H), 7.54-7.51 (m, 2H), 7.46-7.42 (m, 2H), 7.39-7.35 (m, 1H)[3]
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0[4]
Infrared (IR) Characteristic peaks include those for C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and out-of-plane bending. Key absorptions are typically observed around 3050 cm⁻¹ (aromatic C-H stretch), 1600-1400 cm⁻¹ (C=C and C=N stretching), and 900-675 cm⁻¹ (C-H bending).[5]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 155. Key fragments often correspond to the loss of components from the pyridine or phenyl rings. Common fragments are observed at m/z = 154 and 128.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several reliable methods, with transition metal-catalyzed cross-coupling reactions being the most prevalent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds. The synthesis of this compound via this method typically involves the reaction of a 3-halopyridine with phenylboronic acid in the presence of a palladium catalyst and a base.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: 3-Bromopyridine (B30812), Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane (B91453), Water.

  • Procedure:

    • To a dried Schlenk tube under an inert atmosphere (e.g., argon), add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

    • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.

  • Expected Yield: 70-90%

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 3-Bromopyridine Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Phenylboronic Acid, Base Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Transmetalation->Aryl-Pd(II)-Ar' Reductive Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Aryl-Ar' This compound Reductive Elimination->Aryl-Ar'

Catalytic cycle of the Suzuki-Miyaura reaction.
Negishi Coupling

The Negishi coupling offers an alternative powerful method for synthesizing this compound by coupling an organozinc reagent with an organic halide.[7][8] This reaction is known for its high functional group tolerance.[7]

Experimental Protocol: Negishi Coupling

  • Materials: 3-Bromopyridine, Phenylzinc chloride, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Prepare the phenylzinc chloride reagent in situ or use a commercially available solution.

    • In a flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 mmol) in anhydrous THF.

    • Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

    • Slowly add the phenylzinc chloride solution (1.2 equivalents) to the reaction mixture at room temperature.

    • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the product by column chromatography.

  • Expected Yield: Varies depending on specific conditions and substrates.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridine (B1217469) rings, which can then be oxidized to the corresponding pyridine.[9][10] While not a direct route to this compound itself, it is a valuable method for synthesizing substituted this compound derivatives.[10][11]

Experimental Protocol: Hantzsch Pyridine Synthesis (for derivatives)

  • Materials: An appropriate β-ketoester, an aldehyde (e.g., benzaldehyde), a nitrogen source (e.g., ammonium acetate), and an oxidizing agent.

  • Procedure:

    • In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent such as ethanol.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to allow the dihydropyridine product to crystallize.

    • Isolate the dihydropyridine by filtration.

    • Oxidize the dihydropyridine using a suitable oxidizing agent (e.g., nitric acid, or air) to afford the pyridine derivative.

    • Purify the final product by recrystallization or column chromatography.

  • Expected Yield: Generally moderate to high, but substrate-dependent.

Applications in Drug Discovery and Materials Science

The this compound scaffold is of significant interest to medicinal chemists due to its presence in a number of biologically active compounds.

As a Pharmacophore in Anticancer Agents

Diarylpyridine derivatives, which include the this compound motif, have been investigated as potent inhibitors of tubulin polymerization.[12] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[12] The pyridine ring acts as a rigid linker, holding the two aryl rings in a specific conformation that is thought to be crucial for binding to the colchicine-binding site on β-tubulin.[12]

Tubulin_Inhibition cluster_0 Cellular Processes cluster_1 Inhibitory Action Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Diarylpyridine This compound Derivative Inhibition Inhibition Diarylpyridine->Inhibition Inhibition->Microtubule_Polymerization

Mechanism of tubulin polymerization inhibition.
Other Therapeutic Areas

Beyond oncology, the this compound core has been incorporated into molecules targeting a range of other diseases. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties to interact with various biological targets.

Materials Science

In materials science, this compound and its derivatives are utilized as ligands in the synthesis of metal complexes, including those with applications in organic light-emitting diodes (OLEDs) and as catalysts.[2] The electronic properties of the phenylpyridine ligand can be modulated through substitution to tune the photophysical and catalytic properties of the resulting metal complexes.

Experimental Workflow: Synthesis and Screening

The development of novel bioactive compounds based on the this compound scaffold typically follows a structured workflow encompassing synthesis, purification, characterization, and biological evaluation.

Synthesis_Screening_Workflow Start Design of This compound Derivatives Synthesis Synthesis (e.g., Suzuki, Negishi) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Cell Viability Assay) Characterization->Primary_Screening Hit_Identification Hit Identified? Primary_Screening->Hit_Identification Hit_Identification->Start No Secondary_Assays Secondary Assays (e.g., IC50 Determination, Mechanism of Action) Hit_Identification->Secondary_Assays Yes Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Lead_Optimization->Synthesis End Preclinical Development Lead_Optimization->End

General workflow for synthesis and screening.

Conclusion

This compound is a heterocyclic building block of considerable importance, offering a versatile platform for the synthesis of a wide range of functional molecules. Its straightforward synthesis, coupled with the significant biological activities exhibited by its derivatives, ensures its continued relevance in the fields of drug discovery and materials science. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their scientific endeavors.

References

The Enigmatic Presence of 3-Phenylpyridine in Tea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural occurrence, analytical methodologies, and potential biosynthetic origins of 3-Phenylpyridine in Camellia sinensis.

Introduction

This compound, a pyridine (B92270) derivative, has been reported as a naturally occurring volatile constituent in tea (Camellia sinensis)[1][2]. While its presence is acknowledged in scientific databases, a comprehensive understanding of its concentration, the precise analytical methods for its quantification in tea, and its biosynthetic pathway within the plant remain largely unexplored. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the current knowledge and proposing methodologies for further investigation into this intriguing compound. The structural similarity of this compound to compounds with potential neurological activity underscores the importance of a deeper understanding of its presence in a globally consumed beverage[2].

Natural Occurrence and Significance

The identification of this compound in tea places it among the hundreds of volatile and semi-volatile compounds that contribute to the complex aroma and flavor profile of this beverage. While its sensory contribution is yet to be defined, its structural resemblance to other bioactive pyridine alkaloids warrants further investigation into its potential physiological effects.

Table 1: Reported Natural Occurrence of this compound

Plant SpeciesReference
Camellia sinensis (Tea)[1][2]
Mentha species (Mint)
Nicotiana tabacum (Tobacco)

Note: This table will be populated with more specific data as research becomes available.

Proposed Analytical Methodologies

To date, a standardized protocol for the quantification of this compound in tea has not been published. However, based on the analytical techniques used for other volatile and semi-volatile compounds in complex matrices, a robust methodology can be proposed.

Sample Preparation and Extraction

The extraction of this compound from tea leaves is a critical step for accurate quantification. A proposed workflow is outlined below.

Extraction_Workflow Tea_Sample Tea Sample (Lyophilized and Ground) Solvent_Extraction Solvent Extraction (e.g., Dichloromethane (B109758), Ethyl Acetate) Tea_Sample->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration under Nitrogen Filtration->Concentration SPE Solid Phase Extraction (SPE) (e.g., C18 or Silica (B1680970) Cartridge) Concentration->SPE Final_Extract Final Extract for Analysis SPE->Final_Extract

Caption: Proposed workflow for the extraction of this compound from tea.

Experimental Protocol: Solvent Extraction and Solid Phase Extraction (SPE) Cleanup

  • Sample Preparation: Freeze-dry fresh tea leaves to preserve volatile compounds and grind to a fine powder (e.g., 40-60 mesh) to increase surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 5 g of the powdered tea sample into a cellulose (B213188) thimble.

    • Perform a Soxhlet extraction for 6-8 hours using a suitable solvent such as dichloromethane or a mixture of hexane (B92381) and ethyl acetate (B1210297).

    • Alternatively, utilize ultrasonic-assisted extraction by suspending the tea powder in the solvent and sonicating for 30-45 minutes.

  • Concentration: Concentrate the resulting extract to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen to avoid thermal degradation of the analyte.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase or silica for normal-phase) with the extraction solvent.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering non-polar compounds.

    • Elute the fraction containing this compound with a solvent of appropriate polarity (e.g., a mixture of hexane and ethyl acetate or dichloromethane).

    • Collect the eluate and concentrate it to the final volume for analysis.

Instrumental Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most suitable technique for the separation and identification of this compound.

GCMS_Analysis_Workflow Final_Extract Final Extract GC_Injection GC Injection (Split/Splitless) Final_Extract->GC_Injection GC_Column GC Separation (e.g., DB-5ms column) GC_Injection->GC_Column MS_Ionization Mass Spectrometry (Electron Ionization) GC_Column->MS_Ionization MS_Detection Mass Detection (Quadrupole/TOF) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: Proposed workflow for GC-MS analysis of this compound.

Experimental Protocol: GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Injector: Operate in splitless mode for trace analysis, with an injector temperature of 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Quantification: For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 155, 128, 77). Prepare a calibration curve using a certified reference standard of this compound.

Proposed Biosynthetic Pathway

The biosynthetic origin of this compound in Camellia sinensis has not been elucidated. Based on the known biosynthesis of pyridine alkaloids and phenylpropanoids in plants, a hypothetical pathway is proposed. This pathway involves the convergence of precursors from the shikimate pathway (leading to the phenyl group) and the pyridine nucleotide cycle (providing the pyridine ring).

Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_pyridine Pyridine Nucleotide Cycle Shikimic_Acid Shikimic Acid Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenylalanine L-Phenylalanine Chorismic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Phenyl_Precursor Phenyl Precursor (e.g., Phenylpyruvic Acid) Cinnamic_Acid->Phenyl_Precursor Condensation Condensation Reaction (Enzyme-mediated) Phenyl_Precursor->Condensation Aspartate Aspartate Quinolinate Quinolinate Aspartate->Quinolinate Nicotinic_Acid Nicotinic Acid Quinolinate->Nicotinic_Acid Pyridine_Precursor Activated Pyridine Precursor Nicotinic_Acid->Pyridine_Precursor Pyridine_Precursor->Condensation Phenylpyridine_Scaffold Phenylpyridine Scaffold Condensation->Phenylpyridine_Scaffold Post_Modification Post-Modifications (e.g., Decarboxylation) Phenylpyridine_Scaffold->Post_Modification Three_Phenylpyridine This compound Post_Modification->Three_Phenylpyridine

Caption: Hypothetical biosynthetic pathway of this compound in Camellia sinensis.

The proposed pathway initiates with the formation of a phenyl precursor, likely derived from L-phenylalanine via the shikimate pathway. Concurrently, the pyridine nucleotide cycle, starting from aspartate, generates an activated pyridine precursor, such as nicotinic acid or a derivative thereof[3][4][5][6][7]. A key, yet uncharacterized, enzymatic condensation reaction is hypothesized to join these two precursors to form a phenylpyridine scaffold. Subsequent enzymatic modifications, such as decarboxylation, would then lead to the final this compound molecule.

Future Research Directions

The study of this compound in tea is a nascent field with significant opportunities for original research. Key areas for future investigation include:

  • Quantitative Surveys: A comprehensive quantitative analysis of this compound across a wide variety of tea cultivars, processing methods (green, black, oolong, etc.), and geographical origins is necessary to understand its distribution and factors influencing its concentration.

  • Method Validation: The proposed analytical methods require validation to ensure accuracy, precision, and robustness for routine analysis of this compound in tea.

  • Biosynthetic Pathway Elucidation: Isotopic labeling studies, coupled with transcriptomic and proteomic analyses of Camellia sinensis, are essential to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.

  • Bioactivity and Sensory Studies: Research into the potential bioactivity and sensory properties of this compound will clarify its significance for tea quality and human health.

Conclusion

While the natural occurrence of this compound in tea is established, a significant knowledge gap exists regarding its quantitative levels, analytical protocols, and biosynthetic origins. This technical guide provides a framework for researchers to address these unanswered questions. The proposed methodologies and hypothetical pathway serve as a starting point for future studies that will undoubtedly contribute to a more complete understanding of the complex chemistry of tea and the potential implications of its minor constituents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This reaction is particularly vital for the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed protocol for the synthesis of 3-Phenylpyridine, a key building block in medicinal chemistry, through the palladium-catalyzed coupling of 3-bromopyridine (B30812) and phenylboronic acid.

Reaction Principle: The synthesis is achieved via a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the active Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Reaction_Scheme cluster_reactants Reactants cluster_products Product 3-Bromopyridine 3-Bromopyridine plus + 3-Bromopyridine->plus Phenylboronic_Acid Phenylboronic Acid arrow Pd Catalyst, Base Solvent, Heat This compound This compound plus->Phenylboronic_Acid

Figure 1: General reaction scheme for the Suzuki coupling of 3-bromopyridine and phenylboronic acid.

Catalytic Cycle

The mechanism of the Suzuki reaction is a catalytic cycle involving the palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromopyridine, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The base activates the phenylboronic acid, facilitating the transfer of the phenyl group to the Pd(II) complex, displacing the bromide.

  • Reductive Elimination: The two organic groups (phenyl and pyridyl) on the palladium center couple and are eliminated from the metal, forming the this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition (Ar-X) pd0->pd_complex1 pd_intermediate1 Ar-Pd(II)L₂-X pd_complex1->pd_intermediate1 3-Bromopyridine pd_complex2 Transmetalation (Ar'-B(OH)₂ + Base) pd_intermediate1->pd_complex2 pd_intermediate2 Ar-Pd(II)L₂-Ar' pd_complex2->pd_intermediate2 Phenylboronic Acid pd_intermediate2->pd0 pd_complex3 Reductive Elimination pd_intermediate2->pd_complex3 product Ar-Ar' pd_complex3->product Experimental_Workflow arrow -> A 1. Setup Combine 3-Bromopyridine, Phenylboronic Acid, and K₂CO₃ in a Schlenk flask. B 2. Inert Atmosphere Purge the flask with Nitrogen or Argon. A->B C 3. Add Reagents Add Dioxane/Water solvent and Pd(PPh₃)₄ catalyst. B->C D 4. Reaction Heat at 90°C with vigorous stirring for 16-24h. Monitor by TLC. C->D E 5. Work-up Cool to RT, dilute with Ethyl Acetate and Water. D->E F 6. Extraction Separate organic layer and extract aqueous layer with Ethyl Acetate. E->F G 7. Wash & Dry Combine organic layers, wash with brine, and dry over Na₂SO₄. F->G H 8. Concentrate Filter and remove solvent using a rotary evaporator. G->H I 9. Purify Perform column chromatography to obtain pure this compound. H->I

Palladium-Catalyzed Synthesis of 3-Phenylpyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their unique structural motif is found in a variety of biologically active molecules and approved pharmaceuticals. The pyridine (B92270) ring can act as a bioisostere for a phenyl group, offering modulated physicochemical properties such as improved solubility and metabolic stability. The development of efficient and versatile synthetic methods for the preparation of these compounds is therefore of paramount importance. Among the most powerful tools for the construction of the C-C bond between the pyridine and phenyl rings are palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Negishi couplings. These methods offer a broad substrate scope and functional group tolerance, making them highly valuable in the synthesis of complex molecules.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives using these three key palladium-catalyzed methodologies. It is intended to serve as a practical guide for researchers in academic and industrial settings.

General Experimental Workflow

The synthesis of this compound derivatives via palladium-catalyzed cross-coupling generally follows a common workflow, from starting materials to the purified final product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Starting Materials 3-Halopyridine & Phenylmetallic Reagent Inert Atmosphere Reaction under Inert Atmosphere (N2 or Ar) Starting Materials->Inert Atmosphere Catalyst System Palladium Catalyst & Ligand Catalyst System->Inert Atmosphere Base/Additives Base (Suzuki) or Additives (optional) Base/Additives->Inert Atmosphere Solvent Anhydrous/Degassed Solvent Solvent->Inert Atmosphere Heating Heating to Reaction Temperature Inert Atmosphere->Heating Monitoring Monitoring by TLC or LC-MS Heating->Monitoring Quenching Quenching of the Reaction Monitoring->Quenching Upon Completion Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final Product This compound Derivative Purification->Final Product

Caption: A generalized experimental workflow for the palladium-catalyzed synthesis of this compound derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. Its advantages include the commercial availability of a wide range of boronic acids, mild reaction conditions, and the generation of non-toxic byproducts.

Catalytic Cycle

G Pd(0) Pd(0)L_n OxidativeAddition Oxidative Addition Pd(0)->OxidativeAddition Pd(II) R-Pd(II)-X L_n OxidativeAddition->Pd(II) R-X Transmetalation Transmetalation Pd(II)->Transmetalation Pd(II)R R-Pd(II)-R' L_n Transmetalation->Pd(II)R R'-B(OR)2 (Base) ReductiveElimination Reductive Elimination Pd(II)R->ReductiveElimination ReductiveElimination->Pd(0) R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol describes a general procedure for the coupling of a 3-halopyridine with a phenylboronic acid.

Materials:

  • 3-Halopyridine (e.g., 3-bromopyridine, 3-iodopyridine) (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Data Presentation: Suzuki Coupling of 3-Halopyridines
Entry3-HalopyridinePhenylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂OReflux1285
23-Iodopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane90892
33-ChloropyridinePhenylboronic acidPd₂(dba)₃/XPhos (2)K₃PO₄t-BuOH/H₂O1001678
43-Bromo-5-nitropyridinePhenylboronic acidPd(OAc)₂/PPh₃ (3)K₂CO₃DMF/H₂O80490[1]
55-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901285[2]

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. This method is known for its excellent functional group tolerance and the stability of organostannane reagents. However, a significant drawback is the toxicity of the tin compounds.

Catalytic Cycle

G Pd(0) Pd(0)L_n OxidativeAddition Oxidative Addition Pd(0)->OxidativeAddition Pd(II) R-Pd(II)-X L_n OxidativeAddition->Pd(II) R-X Transmetalation Transmetalation Pd(II)->Transmetalation Pd(II)R R-Pd(II)-R' L_n Transmetalation->Pd(II)R R'-SnBu3 ReductiveElimination Reductive Elimination Pd(II)R->ReductiveElimination ReductiveElimination->Pd(0) R-R'

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

This protocol outlines a general procedure for the coupling of a 3-halopyridine with a phenylstannane.

Materials:

  • 3-Halopyridine (e.g., 3-bromopyridine, 3-iodopyridine) (1.0 mmol, 1.0 equiv)

  • Phenylstannane (e.g., tributyl(phenyl)stannane) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Solvent (e.g., Toluene, DMF, 1,4-dioxane)

  • Optional additive (e.g., LiCl, CuI)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 3-halopyridine (1.0 mmol) and the phenylstannane (1.1 mmol) in the chosen anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additives.

  • Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite and wash the filter cake with the organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Data Presentation: Stille Coupling of 3-Halopyridines
Entry3-HalopyridinePhenylstannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
13-IodopyridineTributyl(phenyl)stannanePd(PPh₃)₄ (2)Toluene1101688
23-BromopyridineTrimethyl(phenyl)stannanePdCl₂(PPh₃)₂ (3)DMF1002475
33-IodopyridinePhenyltri(n-butyl)stannatePd₂(dba)₃/P(furyl)₃ (1)NMP80695
43-BromopyridineTributyl(phenyl)stannanePd(OAc)₂ (5)PEG-400120192
53-BromoisoquinolinePhenylstannanePd(OAc)₂ (5)Ionic Liquid1100.585[3]

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reactions under milder conditions. However, organozinc reagents are sensitive to air and moisture, requiring stricter anhydrous and inert reaction conditions.

Catalytic Cycle

G Pd(0) Pd(0)L_n OxidativeAddition Oxidative Addition Pd(0)->OxidativeAddition Pd(II) R-Pd(II)-X L_n OxidativeAddition->Pd(II) R-X Transmetalation Transmetalation Pd(II)->Transmetalation Pd(II)R R-Pd(II)-R' L_n Transmetalation->Pd(II)R R'-ZnX ReductiveElimination Reductive Elimination Pd(II)R->ReductiveElimination ReductiveElimination->Pd(0) R-R'

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: General Procedure for Negishi Coupling

This protocol provides a general method for the Negishi coupling, including the in situ preparation of the organozinc reagent.

Materials:

  • Phenyl halide (e.g., bromobenzene, iodobenzene) (1.1 mmol, 1.1 equiv)

  • Activated Zinc dust (1.5 equiv)

  • 3-Halopyridine (e.g., 3-bromopyridine, 3-chloropyridine) (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., PPh₃, XPhos) (if needed)

  • Anhydrous THF

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Part A: Preparation of the Phenylzinc Reagent

  • To a flame-dried Schlenk flask containing activated zinc dust (1.5 mmol) under an inert atmosphere, add a small amount of anhydrous THF.

  • Add a solution of the phenyl halide (1.1 mmol) in anhydrous THF dropwise. The reaction can be initiated by gentle heating or the addition of a small crystal of iodine.

  • Stir the mixture at room temperature or gentle reflux until the zinc insertion is complete (typically 1-4 hours), indicated by the consumption of the zinc dust.

Part B: Cross-Coupling Reaction

  • In a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Add a solution of the 3-halopyridine (1.0 mmol) in anhydrous THF.

  • To this mixture, add the freshly prepared phenylzinc reagent solution from Part A via cannula at room temperature.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Data Presentation: Negishi Coupling of 3-Halopyridines
Entry3-HalopyridinePhenylzinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
13-BromopyridinePhenylzinc chloridePd(PPh₃)₄ (3)THF651290
23-IodopyridinePhenylzinc iodidePdCl₂(dppf) (2)THFRT694
33-ChloropyridinePhenylzinc chloridePd₂(dba)₃/t-Bu₃P (2)Dioxane1001882
42-Chloro-3-iodopyridinePhenylzinc chloridePd(PPh₃)₄ (5)THF60487 (coupling at C-3)
54-Iodopyridine(l-aspartic acid derived) organozincPd₂(dba)₃/P(2-furyl)₃THF50190[4]

Conclusion

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Stille, and Negishi couplings, are indispensable methods for the synthesis of this compound derivatives. The choice of a specific method depends on several factors, including the availability of starting materials, functional group tolerance, and considerations regarding toxicity and waste disposal. The Suzuki coupling is often the method of choice due to its use of readily available and non-toxic boronic acids. The Stille coupling offers excellent functional group tolerance but is hampered by the toxicity of organotin reagents. The Negishi coupling provides high reactivity but requires stringent anhydrous and inert conditions. The protocols and data presented herein provide a valuable resource for chemists to select and optimize the most suitable method for their synthetic targets in the pursuit of novel this compound-based compounds for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 3-Phenylpyridine via Grignard Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine is a key structural motif found in a variety of biologically active compounds and functional materials. Its synthesis is therefore of significant interest to researchers in medicinal chemistry and materials science. The Grignard reaction, specifically the Kumada-Tamao-Corriu cross-coupling, offers a robust and efficient method for the formation of the carbon-carbon bond between a pyridine (B92270) ring and a phenyl group. This application note provides detailed protocols for the synthesis of this compound using a nickel-catalyzed cross-coupling of a phenyl Grignard reagent with a 3-halopyridine.

The Kumada coupling is a transition metal-catalyzed reaction that couples an organomagnesium compound (Grignard reagent) with an organic halide.[1] This method is advantageous due to the ready availability of the starting materials and the often high yields achieved under relatively mild conditions.[2] Both nickel and palladium complexes can be used to catalyze this transformation, with nickel catalysts often being a more cost-effective option.[1][2]

Reaction Principle

The synthesis of this compound via the Kumada coupling involves two main stages: the formation of the phenylmagnesium bromide Grignard reagent and the subsequent nickel-catalyzed cross-coupling with a 3-halopyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine (B48278).

Stage 1: Formation of Phenylmagnesium Bromide

Phenylmagnesium bromide is prepared by the reaction of bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether. The magnesium surface is often activated to initiate the reaction.

Stage 2: Nickel-Catalyzed Cross-Coupling (Kumada Coupling)

The catalytic cycle of the Kumada coupling is generally understood to involve the following key steps:

  • Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the 3-halopyridine, forming a Ni(II) intermediate.

  • Transmetalation: The phenyl group from the phenylmagnesium bromide is transferred to the nickel center, displacing the halide and forming a diorganonickel(II) complex.

  • Reductive Elimination: The desired this compound is formed through reductive elimination from the diorganonickel(II) complex, regenerating the active Ni(0) catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Bromopyridine

This protocol details the nickel-catalyzed cross-coupling of phenylmagnesium bromide with 3-bromopyridine.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • 3-Bromopyridine

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of bromobenzene (1.1 equivalents) in anhydrous THF to the magnesium turnings.

  • Initiate the reaction by gentle heating or sonication if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Nickel-Catalyzed Cross-Coupling

  • In a separate dry flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 equivalent) and NiCl₂(dppp) (0.01-0.05 equivalents) in anhydrous THF.

  • Cool the solution of the Grignard reagent prepared in Part A to 0 °C in an ice bath.

  • Slowly add the solution of 3-bromopyridine and the nickel catalyst to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Protocol 2: Synthesis of this compound from 3-Chloropyridine

This protocol outlines a similar procedure using the more readily available but less reactive 3-chloropyridine. The reaction conditions may require a more active catalyst system.

Materials:

  • Same as Protocol 1, but with 3-chloropyridine instead of 3-bromopyridine.

  • A suitable nickel catalyst and ligand system, for example, a combination of NiCl₂ and an N-heterocyclic carbene (NHC) ligand or a phosphine (B1218219) ligand.

Procedure:

The procedure is analogous to Protocol 1, with the following modifications:

  • Catalyst System: A more reactive catalyst system may be required for the less reactive 3-chloropyridine. For example, a catalyst generated in situ from a nickel precursor and a suitable ligand might be more effective.

  • Reaction Conditions: The reaction temperature and time may need to be adjusted. Higher temperatures and longer reaction times might be necessary to achieve a good yield.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound via the Kumada coupling reaction. Please note that yields can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.

EntryHalopyridineCatalystLigandSolventTemperature (°C)Time (h)Yield (%)
13-BromopyridineNiCl₂dpppTHFReflux4-6~85-95
23-ChloropyridineNiCl₂NHCTHFReflux12-24~70-85

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_0 Grignard Reagent Preparation cluster_1 Kumada Cross-Coupling cluster_2 Work-up and Purification A Mix Mg turnings and I₂ in anhydrous THF B Add Bromobenzene solution dropwise A->B C Stir to complete Grignard formation B->C E Add catalyst solution to Grignard reagent at 0°C C->E Phenylmagnesium Bromide D Dissolve 3-Halopyridine and Ni-catalyst in THF D->E F Reflux the reaction mixture E->F G Quench with aq. NH₄Cl F->G H Extract with Diethyl Ether G->H I Dry, concentrate, and purify by column chromatography H->I J Obtain pure this compound I->J

Caption: Workflow for the Grignard-based synthesis of this compound.

Catalytic Cycle

G Catalytic Cycle of Kumada Coupling Ni0 Ni(0)Lₙ NiII_halide R¹-Ni(II)(X)Lₙ Ni0->NiII_halide NiII_diorgano R¹-Ni(II)(R²)Lₙ NiII_halide->NiII_diorgano NiII_diorgano->Ni0 Product This compound (R¹-R²) NiII_diorgano->Product Reductive Elimination Halopyridine 3-Halopyridine (R¹-X) Halopyridine->NiII_halide Oxidative Addition Grignard PhMgBr (R²-MgX) Grignard->NiII_diorgano Transmetalation

References

Application Notes and Protocols for the Purification of 3-Phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-phenylpyridine, a vital intermediate in pharmaceutical synthesis and various chemical research applications. The following sections outline common purification techniques, including fractional distillation, recrystallization, column chromatography, and acid-base extraction, complete with experimental procedures and expected outcomes.

Introduction

This compound (CAS: 1008-88-4) is a key building block in the development of new therapeutic agents and advanced materials. Its utility in organic synthesis often requires a high degree of purity to ensure the efficacy and safety of the final products. Commercially available this compound typically has a purity of 95-97%, which may be insufficient for sensitive applications. The protocols detailed below are designed to enhance the purity of this compound, removing common impurities such as starting materials, byproducts, and residual solvents.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for selecting the appropriate purification technique and for the proper handling and storage of the compound.

PropertyValue
Molecular Formula C₁₁H₉N
Molecular Weight 155.20 g/mol
Appearance Colorless to yellow or brown crystalline solid or liquid
Boiling Point 269-270 °C at 749 mmHg
Density 1.082 g/mL at 25 °C
Solubility Soluble in chloroform, dichloromethane (B109758), and ethyl acetate (B1210297). Sparingly soluble in water.

Purification Techniques

The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the operation.

Fractional Distillation

Fractional distillation is a suitable method for purifying liquid this compound from impurities with different boiling points. This technique is particularly effective for removing less volatile or more volatile contaminants.

Protocol: Fractional Distillation of this compound

Objective: To purify liquid this compound by separating it from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (if performing vacuum distillation)

  • Cold water source for the condenser

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the fractionating column. The column should be insulated to maintain a proper temperature gradient.

    • Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will contain the more volatile impurities.

    • As the temperature stabilizes at the boiling point of this compound (approx. 270 °C at atmospheric pressure), change the receiving flask to collect the main fraction.

    • Continue distillation at a steady rate, monitoring the temperature. A constant temperature indicates the collection of a pure compound.

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Purity: >99% (depending on the initial purity and the efficiency of the distillation column).

Fractional Distillation Workflow

A Crude this compound B Add to Distillation Flask A->B C Heat Gently B->C D Collect Forerun (Volatile Impurities) C->D E Collect Main Fraction at Boiling Point D->E F Stop Distillation E->F G Analyze Purity (GC-MS, NMR) F->G H Purified this compound G->H

Caption: Workflow for the fractional distillation of this compound.

Recrystallization

Recrystallization is an effective technique for purifying solid this compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are either more soluble in the cold solvent and remain in the mother liquor, or less soluble in the hot solvent and can be filtered off.

Protocol: Recrystallization of this compound

Objective: To purify solid this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude solid this compound

  • Appropriate solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the purity of the recrystallized this compound by measuring its melting point and by spectroscopic analysis (e.g., NMR).

Quantitative Data for a Related Compound Purification: A study on the recrystallization of an industrial-grade pyridine (B92270) derivative (PYX) showed a purity improvement of 0.7%.

Recrystallization Workflow

A Crude Solid this compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Cool to Crystallize C->D E Isolate Crystals by Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Analyze Purity (Melting Point, NMR) G->H I Purified this compound H->I

Caption: Workflow for the recrystallization of this compound.

Column Chromatography

Column chromatography is a versatile technique for separating this compound from a mixture of compounds based on their differential adsorption to a stationary phase.

Protocol: Column Chromatography of this compound

Objective: To purify this compound from a crude reaction mixture using silica (B1680970) gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (100-200 or 230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate or benzene (B151609)/ether mixture)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for this compound and good separation from impurities.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product using GC-MS or NMR.

Quantitative Data from Purification of a Related Compound: The purification of (E)-2-(2-(prop-1-en-1-yl)phenyl)pyridine via column chromatography using a hexane/EtOAc eluent resulted in an 82% yield. The purification of 1-phenyl-3-(3'-pyridyl)benzene by column chromatography with a benzene and ether (4:1 v/v) eluent afforded the product in 79.7% yield.

Column Chromatography Workflow

A Crude this compound C Load Sample A->C B Prepare Silica Gel Column B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Analyze Purity (GC-MS, NMR) H->I J Purified this compound I->J

Caption: Workflow for column chromatography of this compound.

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since this compound is a basic compound, it can be separated from neutral or acidic impurities.

Protocol: Acid-Base Extraction of this compound

Objective: To separate this compound from neutral and acidic impurities.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dilute aqueous base (e.g., 1 M NaOH)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid. The basic this compound will be protonated and move to the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Basify the aqueous layer containing the protonated this compound with a dilute aqueous base to regenerate the free base.

  • Back-Extraction: Extract the regenerated this compound back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over a drying agent, filter, and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Analysis: Assess the purity of the product by GC-MS or NMR.

Acid-Base Extraction Logical Relationship

cluster_0 Initial Mixture in Organic Solvent cluster_1 Add Aqueous Acid (e.g., HCl) cluster_2 Separate Layers cluster_3 Add Aqueous Base (e.g., NaOH) to Aqueous Layer cluster_4 Extract with Organic Solvent A Crude this compound (Basic) D Protonated this compound (in Aqueous Layer) A->D B Neutral Impurities E Neutral & Acidic Impurities (in Organic Layer) B->E C Acidic Impurities C->E F Aqueous Layer D->F G Organic Layer (Discard) E->G H Regenerated this compound F->H I Purified this compound (in Organic Layer) H->I

Caption: Logical relationships in the acid-base extraction of this compound.

Summary of Quantitative Data

The following table summarizes the quantitative data found for the purification of phenylpyridine derivatives. While not all data is specific to this compound, it provides a reasonable expectation of the efficacy of these methods.

Purification TechniqueCompoundEluent/Solvent SystemYield (%)Purity Improvement
Column Chromatography(E)-2-(2-(prop-1-en-1-yl)phenyl)pyridineHexane/EtOAc82%-
Column Chromatography1-phenyl-3-(3'-pyridyl)benzeneBenzene/Ether (4:1 v/v)79.7%-
RecrystallizationPYX (a pyridine derivative)--0.7%

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and final products. The choice of purification technique should be guided by the initial purity of the material, the nature of the impurities, and the desired final purity. The protocols provided in these application notes offer robust methods for achieving high-purity this compound suitable for demanding research and development applications. It is recommended to analyze the purified product using appropriate analytical techniques to confirm its identity and purity.

Applications of 3-Phenylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the design and synthesis of a diverse array of therapeutic agents. Its unique combination of a pyridine (B92270) ring and a phenyl group provides a valuable framework for developing compounds with a wide range of biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of this compound and its derivatives. We will explore its utility in developing inhibitors for various enzymes implicated in diseases such as gout, cancer, and type 2 diabetes, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Dual Inhibitors of Xanthine (B1682287) Oxidase (XOR) and Urate Transporter 1 (URAT1) for Gout Treatment

The this compound core has been successfully employed in the development of dual inhibitors of xanthine oxidase (XOR) and urate transporter 1 (URAT1), two key targets in the management of hyperuricemia and gout. By simultaneously inhibiting uric acid production and enhancing its renal excretion, these dual-action compounds offer a promising therapeutic strategy.

Quantitative Data: In Vitro Inhibitory Activity

A series of 3-phenyl substituted pyridine derivatives have been synthesized and evaluated for their inhibitory activity against XOR and URAT1. The following table summarizes the in vitro inhibitory data for selected compounds, with febuxostat (B1672324) and benzbromarone (B1666195) used as reference inhibitors for XOR and URAT1, respectively.[1][2][3]

Compound IDTargetIC50 (µM)
II15 XOR0.006
URAT112.90
FebuxostatXOR0.008
BenzbromaroneURAT127.04
Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl Substituted Pyridine Derivatives (General Procedure)

This protocol outlines a general multi-step synthesis for this compound derivatives designed as dual XOR/URAT1 inhibitors.

Materials:

  • Substituted 3-bromopyridine (B30812)

  • Phenylboronic acid derivatives

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Suzuki Coupling: To a solution of a substituted 3-bromopyridine (1.0 eq) and a phenylboronic acid derivative (1.2 eq) in a dioxane/water mixture (4:1), add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture at 90 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

  • Further functional group manipulations can be carried out as needed to synthesize the final target compounds.

Protocol 2: In Vitro Xanthine Oxidase (XOR) Inhibition Assay

This spectrophotometric assay measures the inhibition of XOR activity by monitoring the production of uric acid from xanthine.[4][5][6][7][8]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine solution (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (B61711) (positive control)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add 50 µL of potassium phosphate buffer (50 mM, pH 7.5).

  • Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of DMSO. For the positive control, add 10 µL of allopurinol solution.

  • Add 20 µL of xanthine oxidase solution (0.1 U/mL in buffer) to each well.

  • Pre-incubate the plate at 25 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of xanthine solution (150 µM in buffer).

  • Immediately measure the increase in absorbance at 295 nm every minute for 10 minutes.

  • Calculate the rate of uric acid formation. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Urate Transporter 1 (URAT1) Inhibition Assay

This assay measures the inhibition of uric acid uptake in cells expressing human URAT1.[9][10][11][12][13]

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1)

  • HEK293 cells (wild-type, as control)

  • [¹⁴C]-Uric acid

  • Transport buffer (e.g., Krebs-Ringer-Henseleit buffer)

  • Test compounds (dissolved in DMSO)

  • Benzbromarone (positive control)

  • Scintillation counter

Procedure:

  • Seed hURAT1-expressing HEK293 cells and wild-type HEK293 cells in 24-well plates and grow to confluence.

  • Wash the cells twice with pre-warmed transport buffer.

  • Pre-incubate the cells with 200 µL of transport buffer containing various concentrations of the test compound or benzbromarone for 10 minutes at 37 °C.

  • Initiate the uptake by adding 200 µL of transport buffer containing [¹⁴C]-uric acid (final concentration, e.g., 10 µM).

  • Incubate for 5 minutes at 37 °C.

  • Stop the uptake by aspirating the solution and washing the cells three times with ice-cold transport buffer.

  • Lyse the cells with 500 µL of 0.1 M NaOH.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Calculate the URAT1-specific uptake by subtracting the uptake in wild-type cells from that in hURAT1-expressing cells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

// Invisible edge for positioning edge [style=invis]; Xanthine -> URAT1; } Gout Pathophysiology and Drug Targets

Anticancer Applications of this compound Derivatives

The this compound scaffold is a key component in the development of various anticancer agents, including kinase inhibitors and compounds targeting other crucial cellular pathways.

Src Kinase Inhibitors

Phenylpyrazolopyrimidines, which can be considered derivatives of a this compound core, have been investigated as inhibitors of Src family kinases, which are often overexpressed in various cancers and play a role in cell proliferation, survival, and metastasis.

Compound IDTargetIC50 (µM)
6 Src Kinase21.7
4 Src Kinase24.7
3 Src Kinase32.9

Protocol 4: In Vitro Src Kinase Inhibition Assay

This protocol describes a non-radioactive, ELISA-based assay to determine the inhibitory effect of test compounds on c-Src kinase activity.[10][14][15][16]

Materials:

  • Recombinant active c-Src enzyme

  • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ATP solution

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microplate

Procedure:

  • Coat a 96-well plate with the tyrosine kinase substrate and incubate overnight at 4 °C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add 25 µL of the diluted test compounds to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 25 µL of the diluted c-Src enzyme to each well (except the no-enzyme control).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 50 µL of ATP solution to each well.

  • Incubate the plate at 37 °C for 30-60 minutes.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 1 hour.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark until color develops.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Src_Kinase_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin Integrin->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 FAK FAK Pathway Src->FAK Angiogenesis Angiogenesis Src->Angiogenesis Src_Inhibitor Src Inhibitor (this compound Derivative) Src_Inhibitor->Src Inhibits Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Metastasis Metastasis FAK->Metastasis

COX-2 Inhibitors

Diaryl-substituted 3H-imidazo[4,5-b]pyridines, which incorporate a this compound-like structure, have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer and involved in inflammation and tumor growth.

Compound IDTargetIC50 (µM)Selectivity (COX-1/COX-2)
3f COX-121.82.37
COX-29.2

Protocol 5: Synthesis of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

This protocol describes a one-pot synthesis of the target compounds.[17][18][19]

Materials:

Procedure:

  • Prepare a solution of 2-chloro-3-nitropyridine (1.0 eq) and a substituted aniline (B41778) (1.1 eq) in DMSO.

  • Heat the mixture at 100 °C to form the intermediate 3-nitro-N-arylpyridin-2-amine in situ.

  • To the resulting solution, add an aromatic aldehyde (1.2 eq) and sodium dithionite (3.0 eq).

  • Heat the reaction mixture at 80 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 6: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2.[20][21][22][23]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Fluorometric probe (e.g., Amplex Red)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add 160 µL of COX Assay Buffer, 10 µL of Heme, and 10 µL of the test compound at various concentrations.

  • Add 10 µL of human recombinant COX-2 enzyme to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of the fluorometric probe.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10 minutes.

  • Calculate the rate of the reaction.

  • Determine the IC50 value from the dose-response curve.

COX2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 COX2_Inhibitor COX-2 Inhibitor (this compound Derivative) COX2_Inhibitor->COX2 Inhibits EP_Receptors EP Receptors PGE2->EP_Receptors Angiogenesis Angiogenesis PGE2->Angiogenesis Immune_Evasion Immune Evasion PGE2->Immune_Evasion PKA_pathway PKA Pathway EP_Receptors->PKA_pathway beta_catenin_pathway β-catenin Pathway EP_Receptors->beta_catenin_pathway NFkB_pathway NF-κB Pathway EP_Receptors->NFkB_pathway PI3K_AKT_pathway PI3K/AKT Pathway EP_Receptors->PI3K_AKT_pathway Inflammation Inflammation PKA_pathway->Inflammation Proliferation Proliferation beta_catenin_pathway->Proliferation NFkB_pathway->Inflammation PI3K_AKT_pathway->Proliferation

Phosphodiesterase 3A (PDE3A) Inhibitors

Derivatives of 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles, containing a this compound-like core, have shown potent inhibitory activity against Phosphodiesterase 3A (PDE3A), an enzyme implicated in cancer cell growth and survival.

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)
Ib PDE3A3.76HeLa34.3
MCF-750.18

Protocol 7: In Vitro Phosphodiesterase 3A (PDE3A) Inhibition Assay (Fluorescence Polarization)

This assay measures the activity of PDE3A by detecting the hydrolysis of a fluorescently labeled cAMP substrate.[24][25][26]

Materials:

  • Recombinant human PDE3A

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • PDE Assay Buffer

  • Binding Agent (phosphate-binding nanoparticles)

  • Test compounds (dissolved in DMSO)

  • Cilostamide (positive control)

  • 384-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • In a 384-well plate, add 5 µL of the test compound at various concentrations.

  • Add 10 µL of a mixture containing PDE assay buffer and FAM-cAMP.

  • Add 5 µL of diluted PDE3A enzyme to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 10 µL of the Binding Agent to stop the reaction.

  • Incubate for another 30 minutes at room temperature.

  • Measure the fluorescence polarization.

  • Calculate the IC50 value from the dose-response curve.

Protocol 8: MTT Assay for Anticancer Activity

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.[8][27][28]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

PDE3A_Pathway cluster_cellular_response Cellular Response cAMP cAMP PDE3A PDE3A cAMP->PDE3A PKA PKA cAMP->PKA AMP 5'-AMP PDE3A->AMP CCDC88A CCDC88A Translocation PDE3A->CCDC88A Promotes PDE3A_Inhibitor PDE3A Inhibitor (this compound Derivative) PDE3A_Inhibitor->PDE3A Inhibits Apoptosis Apoptosis PDE3A_Inhibitor->Apoptosis Induces NFkB NF-κB Pathway PKA->NFkB Suppresses OCT4 OCT4 NFkB->OCT4 Promotes Stem_Cell_Properties Cancer Stem Cell Properties OCT4->Stem_Cell_Properties Metastasis Metastasis CCDC88A->Metastasis

Conclusion

The this compound scaffold is a highly valuable and versatile platform in medicinal chemistry. Its application has led to the development of potent and selective inhibitors for a range of therapeutic targets. The examples provided herein for gout and cancer demonstrate the broad potential of this structural motif. The detailed protocols and pathway diagrams serve as a resource for researchers to further explore and exploit the therapeutic potential of this compound derivatives in drug discovery and development.

References

3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, showing promise in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound derivatives as potential drug candidates.

Therapeutic Applications and Mechanisms of Action

This compound derivatives have been explored for several therapeutic applications, primarily driven by their ability to interact with key biological targets.

  • Anticancer Activity: A significant area of research has focused on the anticancer properties of these compounds. The primary mechanisms of action include the inhibition of tubulin polymerization and the modulation of various protein kinases involved in cancer cell proliferation and survival.[1][2][3] Diarylpyridine derivatives, in particular, have been designed as analogs of Combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules, leading to cell cycle arrest and apoptosis.[1]

  • Anti-inflammatory Activity: Certain this compound derivatives have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Selective COX-2 inhibition is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Neuroprotective Potential: While some initial studies explored the potential neurotoxicity of this compound, finding it unlikely to cause idiopathic Parkinson's disease, other derivatives are being investigated for their potential in treating neurodegenerative diseases by targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[4][5]

Data Presentation: Quantitative Bioactivity of this compound Derivatives

The following tables summarize the quantitative data for various this compound derivatives across different therapeutic targets.

Table 1: Anticancer Activity - Tubulin Polymerization Inhibitors and Cytotoxicity

Compound IDTarget/Cell LineIC50Reference
10tTubulin Polymerization-[1]
10tHeLa (cervical cancer)<1 µM[1]
10tMCF-7 (breast cancer)<1 µM[1]
10tSGC-7901 (gastric cancer)<1 µM[1]
9iTubulin Polymerization-[2]
9pTubulin Polymerization-[2]
4bA-549 (lung cancer)0.00803 µM[6]
4eA-549 (lung cancer)0.0095 µM[6]
4bMDA-MB-231 (breast cancer)0.0103 µM[6]
4eMDA-MB-231 (breast cancer)0.0147 µM[6]

Table 2: Anticancer Activity - Kinase Inhibitors

Compound IDTarget KinaseIC50Reference
10c-Src60.4 µM[7]
10Btk90.5 µM[7]
10Lck110 µM[7]
14iSkp2-Cks1 interaction2.8 µM[8]
3pEGFR0.08 µM[9]

Table 3: Anti-inflammatory Activity - COX Inhibitors

Compound IDTarget EnzymeIC50Selectivity Index (COX-1/COX-2)Reference
3fCOX-121.8 µmol/L2.37
3fCOX-29.2 µmol/L

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Protocol 1: General Synthesis of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines[2]

This protocol outlines a general method for the synthesis of diarylpyridine derivatives, which are potent tubulin polymerization inhibitors.

Materials:

  • Substituted aryl boronic acid

  • 4-(3,4,5-trimethoxyphenyl)pyridine

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the substituted aryl boronic acid (1.2 equivalents), 4-(3,4,5-trimethoxyphenyl)pyridine (1 equivalent), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Add the solvent to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative.

Protocol 2: Cell Proliferation Assay (MTT Assay)[8][11]

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A-549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 2 x 10³ to 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the this compound derivatives in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay[11]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol

  • Test compounds and control drugs (e.g., Combretastatin A-4 as an inhibitor, Paclitaxel as a stabilizer)

  • A spectrophotometer with temperature control capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a solution of tubulin in polymerization buffer.

  • Pre-incubate the tubulin solution with various concentrations of the test compound or control drug on ice for a specified time.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of the compound-treated samples with the control to determine the extent of inhibition.

Protocol 4: In Vitro Kinase Inhibition Assay[8]

This protocol is used to determine the inhibitory activity of compounds against specific protein kinases.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • A detection system (e.g., ADP-Glo™ Kinase Assay for luminescence-based detection)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the this compound derivatives.

  • In a suitable microplate (e.g., 384-well), add the test compound, the kinase enzyme, and the specific substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent (e.g., add ADP-Glo™ Reagent to measure the amount of ADP produced).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.

Protocol 5: In Vitro COX Inhibition Assay[4]

This assay evaluates the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer

  • Test compounds and a known COX inhibitor (e.g., celecoxib)

  • A detection kit (e.g., colorimetric or fluorometric)

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Pre-incubate the enzymes with various concentrations of the test compounds or a control inhibitor for a specified time at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific period at 37°C.

  • Stop the reaction and measure the amount of prostaglandin (B15479496) produced using a detection kit (e.g., by measuring the absorbance or fluorescence of a product formed by the peroxidase activity of COX).

  • Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows described in these notes.

G cluster_0 Cell Seeding and Treatment cluster_1 Incubation and Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate overnight (cell adherence) A->B C Add this compound derivatives (serial dilutions) B->C D Incubate for 48-72 hours C->D E Add MTT reagent (4 hours incubation) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and determine IC50 G->H

Figure 1: Experimental workflow for the MTT cell proliferation assay.

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound Derivatives A α/β-Tubulin Heterodimers B Polymerization A->B G Inhibition of Polymerization C Microtubules B->C D Depolymerization C->D D->A E This compound Derivative F Binds to Colchicine- binding site on β-tubulin E->F F->G H Microtubule Destabilization G->H I G2/M Phase Cell Cycle Arrest H->I J Apoptosis I->J

Figure 2: Mechanism of action of this compound derivatives as tubulin polymerization inhibitors.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by this compound Derivatives A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Downstream Signaling (e.g., Ras/Raf/MEK/ERK) B->C D Cell Proliferation, Survival, Angiogenesis C->D E This compound Kinase Inhibitor F Binds to ATP-binding site of Kinase E->F F->B G Inhibition of Kinase Activity F->G H Blockade of Downstream Signaling G->H I Inhibition of Cell Proliferation and Induction of Apoptosis H->I

Figure 3: General mechanism of this compound derivatives as kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The information and protocols provided herein are intended to facilitate further research and development in this area. By systematically applying these methodologies, researchers can effectively evaluate the therapeutic potential of new this compound derivatives and advance the most promising candidates toward clinical development.

References

3-Phenylpyridine in Coordination Chemistry: A Ligand for Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine is a versatile N-heterocyclic ligand that has garnered significant interest in coordination chemistry. Its unique electronic and steric properties, arising from the interplay between the pyridine (B92270) and phenyl rings, make it a valuable component in the design of metal complexes with tailored functionalities. This document provides a comprehensive overview of the applications of this compound in catalysis, materials science, and medicinal chemistry, complete with detailed experimental protocols and quantitative data to facilitate further research and development.

While its isomer, 2-phenylpyridine (B120327), is more commonly employed in cyclometalation due to the facile formation of a five-membered chelate ring, this compound typically acts as a monodentate or bridging ligand, influencing the properties of the resulting coordination compounds through its electronic and steric profile. It has been shown to form stable complexes with a variety of transition metals, including palladium, rhodium, iridium, and platinum.[1]

Applications in Homogeneous Catalysis

Coordination complexes featuring this compound and its derivatives have emerged as promising catalysts for a range of organic transformations. The pyridine nitrogen provides a strong coordination site, while the phenyl group can be functionalized to fine-tune the steric and electronic environment around the metal center, thereby influencing catalytic activity and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing this compound ligands have been investigated for their catalytic efficacy in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

Quantitative Data for Suzuki-Miyaura Coupling

While comprehensive studies detailing a wide range of substrates for this compound-based catalysts are limited, the following table summarizes representative data for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, demonstrating the potential of these catalytic systems.

EntryAryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-BromoanisolePhenylboronic acid[PdCl₂(this compound)₂]K₂CO₃Dioxane/H₂O1001285[2]
24-ChlorotoluenePhenylboronic acid[Pd(OAc)₂(this compound)₂]K₃PO₄Toluene1101678[3]
31-Iodo-4-nitrobenzene4-Methoxyphenylboronic acid[Pd(PPh₃)₂(this compound)₂]Cs₂CO₃DMF90892[4]

Experimental Protocol: Synthesis of [PdCl₂(this compound)₂]

This protocol describes the synthesis of a common palladium(II) precursor complex with this compound.

  • Materials: Palladium(II) chloride (PdCl₂), this compound, Acetonitrile (B52724).

  • Procedure:

    • Dissolve Palladium(II) chloride (1 mmol) in acetonitrile (20 mL) with gentle heating.

    • To the warm solution, add this compound (2.2 mmol) dropwise with continuous stirring.

    • A yellow precipitate will form immediately.

    • Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.

    • Collect the precipitate by vacuum filtration, wash with cold acetonitrile (2 x 10 mL) and then diethyl ether (2 x 10 mL).

    • Dry the resulting yellow solid under vacuum to yield [PdCl₂(this compound)₂].

G cluster_synthesis Synthesis of [PdCl2(this compound)2] pdcl2 PdCl2 in Acetonitrile reaction Stirring at RT for 2h pdcl2->reaction ppy This compound ppy->reaction filtration Vacuum Filtration reaction->filtration washing Wash with Acetonitrile and Diethyl Ether filtration->washing drying Drying under Vacuum washing->drying product [PdCl2(this compound)2] drying->product

Synthesis of [PdCl₂(this compound)₂]
Rhodium-Catalyzed Hydrogenation and Hydroformylation

Rhodium complexes incorporating this compound are being explored for their catalytic activity in hydrogenation and hydroformylation reactions. The electronic properties of the this compound ligand can modulate the electron density at the rhodium center, thereby influencing the rate and selectivity of these transformations.

Logical Relationship in Catalytic Hydrogenation

G cluster_catalysis Rhodium-Catalyzed Hydrogenation catalyst [Rh(this compound)n(diene)]+ active_species Active Rhodium Hydride Species catalyst->active_species Oxidative Addition of H2 h2 H2 alkene Alkene Substrate coordination Alkene Coordination alkene->coordination active_species->coordination insertion Migratory Insertion coordination->insertion elimination Reductive Elimination insertion->elimination elimination->active_species Catalyst Regeneration product Alkane Product elimination->product

Catalytic Cycle for Hydrogenation

Applications in Materials Science

The unique photophysical properties of metal complexes containing phenylpyridine ligands have led to their extensive use in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

Iridium(III) Complexes as Phosphorescent Emitters

Cyclometalated iridium(III) complexes are highly efficient phosphorescent emitters due to strong spin-orbit coupling. While 2-phenylpyridine is the archetypal cyclometalating ligand, this compound can be employed as an ancillary ligand to tune the photophysical properties of the complex. The introduction of this compound can influence the HOMO-LUMO energy gap, emission color, and quantum efficiency of the emitter.[5][6][7][8]

Photophysical Properties of Iridium(III) Complexes

The following table summarizes key photophysical data for representative iridium(III) complexes, highlighting the effect of ligand modification.

ComplexEmission Max (nm)Quantum Yield (Φ)Lifetime (µs)ColorRef.
fac-[Ir(ppy)₃]513~1.01.9Green[9]
[Ir(F₂ppy)₂(dmb)]⁺522~1.01.1Blue-Green[5]
(ppy)₂Ir(L-alanine)5090.481.2Yellow[6]
(F₂,₄,₅ppy)₂Ir(L-alanine)4640.691.5Sky-Blue[6]

Experimental Workflow for Photophysical Characterization

G cluster_photophysics Photophysical Characterization Workflow synthesis Synthesis of Ir(III) Complex purification Purification (Column Chromatography/Sublimation) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis pl Photoluminescence Spectroscopy purification->pl data Photophysical Data uv_vis->data qy Quantum Yield Measurement pl->qy lifetime Lifetime Measurement (TCSPC) pl->lifetime qy->data lifetime->data

Workflow for Photophysical Studies

Applications in Medicinal Chemistry

Metal complexes offer unique therapeutic opportunities due to their diverse coordination geometries, redox properties, and ligand exchange kinetics.[10][11][12][13] While the exploration of this compound in medicinal inorganic chemistry is an emerging field, preliminary studies suggest potential applications in the development of novel therapeutic agents.

The incorporation of this compound into metal complexes can modulate their lipophilicity, cellular uptake, and interaction with biological targets. Research in this area is focused on developing complexes with anticancer, antibacterial, and antifungal activities.

Signaling Pathway Inhibition by a Hypothetical this compound Metal Complex

The diagram below illustrates a hypothetical mechanism where a this compound-containing metal complex inhibits a cancer-related signaling pathway.

G cluster_pathway Hypothetical Anticancer Mechanism receptor Growth Factor Receptor kinase Tyrosine Kinase receptor->kinase Activation signaling Downstream Signaling Cascade kinase->signaling inhibition Inhibition kinase->inhibition proliferation Cell Proliferation and Survival signaling->proliferation complex [M(this compound)nL]x+ complex->kinase

Inhibition of a Signaling Pathway

Conclusion

This compound is a ligand with considerable potential in coordination chemistry, offering avenues for the development of novel catalysts, advanced materials, and therapeutic agents. While research has often focused on its 2-substituted isomer, the unique properties of this compound warrant further investigation. The protocols and data presented herein provide a foundation for researchers to explore the diverse applications of this versatile ligand. Future work should focus on expanding the library of this compound-based complexes and conducting systematic studies to elucidate structure-activity and structure-property relationships.

References

Application Notes and Protocols: Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine (B6355638) structural motif is a ubiquitous feature in a vast array of pharmaceuticals and natural products. The precise control of stereochemistry at the C3 position of the piperidine ring is crucial for biological activity, making the development of robust enantioselective synthetic methods a significant area of research. This document outlines a highly effective three-step methodology for the enantioselective synthesis of 3-substituted piperidines, commencing from pyridine (B92270). The core of this strategy is a rhodium-catalyzed asymmetric reductive Heck reaction that introduces the C3 substituent with high enantioselectivity. This approach offers broad functional group tolerance and has been successfully applied to the formal synthesis of bioactive molecules such as Preclamol and Niraparib.

Overall Synthetic Strategy

The enantioselective synthesis of 3-substituted piperidines is achieved through a three-step sequence:

  • Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to form a more reactive dihydropyridine (B1217469) intermediate. Specifically, phenyl pyridine-1(2H)-carboxylate is synthesized.

  • Rh-Catalyzed Asymmetric Carbometalation: The key enantioselective step involves a rhodium-catalyzed asymmetric reductive Heck reaction between the dihydropyridine intermediate and an arylboronic acid. This step forges the C-C bond at the 3-position and establishes the stereocenter.

  • Reduction and Deprotection: The resulting 3-substituted tetrahydropyridine (B1245486) is then fully reduced, typically via hydrogenation, and the protecting group is removed to yield the final enantioenriched 3-substituted piperidine.

Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

This protocol describes the initial partial reduction and protection of pyridine to form the dihydropyridine intermediate.

Materials:

Procedure:

  • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.

  • Maintain the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the addition of water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent.

  • Recrystallize the product from methanol to afford phenyl pyridine-1(2H)-carboxylate as a white crystalline solid (72% yield).

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

This protocol details the enantioselective introduction of the 3-substituent.

Materials:

  • Phenyl pyridine-1(2H)-carboxylate (from Step 1)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [Rh(cod)OH]₂

  • (S)-Segphos

  • Cesium hydroxide (CsOH), 50 wt% aqueous solution

  • Toluene (B28343)

  • Tetrahydrofuran (THP)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Silica gel

Procedure:

  • In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).

  • Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).

  • Pass the mixture through a plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.

  • Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

Step 3: Reduction and Deprotection to 3-Substituted Piperidine

This final step yields the target chiral piperidine.

Materials:

  • 3-Substituted tetrahydropyridine (from Step 2)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH), aqueous solution

Procedure:

  • Subject the 3-substituted tetrahydropyridine to hydrogenation using palladium on carbon as the catalyst.

  • Following the reduction, perform carbamate (B1207046) deprotection using aqueous potassium hydroxide in methanol.

  • This two-step sequence yields the final 3-substituted piperidine. For example, the synthesis of a precursor to (-)-Preclamol was achieved in 72% yield over these two steps.

Data Presentation

The rhodium-catalyzed asymmetric carbometalation demonstrates broad substrate scope with excellent enantioselectivity.

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3a8196
24-Methoxyphenylboronic acid3e8595
34-(Trifluoromethyl)phenylboronic acid3g7597
44-Chlorophenylboronic acid3i8296
54-Bromophenylboronic acid3j8896
64-Iodophenylboronic acid3k8496
7Methyl 4-boronobenzoate3l7297
84-Cyanophenylboronic acid3m6596
91-(4-Boronophenyl)pyrazole3n5896

Data sourced from Mishra et al., J. Am. Chem. Soc. 2023.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Dihydropyridine Synthesis cluster_1 Step 2: Asymmetric Cross-Coupling cluster_2 Step 3: Final Product Formation Pyridine Pyridine Reduction Partial Reduction & Protection (NaBH4, PhOCOCl) Pyridine->Reduction DHP Phenyl Pyridine-1(2H)-carboxylate Reduction->DHP Coupling Rh-Catalyzed Asymmetric Reductive Heck Reaction ([Rh(cod)OH]2, (S)-Segphos) DHP->Coupling Arylboronic Arylboronic Acid Arylboronic->Coupling Tetrahydropyridine 3-Substituted Tetrahydropyridine Coupling->Tetrahydropyridine Final_Reduction Hydrogenation (Pd/C) & Deprotection (KOH) Tetrahydropyridine->Final_Reduction Piperidine Enantioenriched 3-Substituted Piperidine Final_Reduction->Piperidine

Caption: Overall workflow for the enantioselective synthesis of 3-substituted piperidines.

Proposed Catalytic Cycle

G I Rh(I) Complex II Oxidative Addition (Arylboronic Acid) I->II III Aryl-Rh(III) Intermediate II->III IV Carbometalation (Dihydropyridine Insertion) III->IV V Alkyl-Rh(III) Intermediate IV->V VI β-Hydride Elimination V->VI VII Rh(III)-Hydride Complex VI->VII VIII Reductive Elimination VII->VIII VIII->I Regenerates Catalyst Product 3-Substituted Tetrahydropyridine VIII->Product

Caption: Proposed mechanism for the Rh-catalyzed asymmetric reductive Heck reaction.

Application Notes and Protocols: Synthesis and Utility of Phenylpyridine-Containing Selenium Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, phenylpyridine-containing selenium derivatives represent a promising class of heterocyclic compounds with significant therapeutic potential. These organoselenium compounds have garnered considerable attention due to their potent anticancer and antioxidant activities. The incorporation of a selenium atom into the phenylpyridine scaffold often enhances their biological efficacy, making them attractive candidates for further investigation and development.

Application Notes

Phenylpyridine-containing selenium derivatives are primarily explored for their utility in oncology and as protective agents against oxidative stress. Their mechanisms of action are often multifaceted, involving the modulation of key cellular signaling pathways and the scavenging of reactive oxygen species (ROS).

Anticancer Activity:

Several studies have demonstrated the potent cytotoxic effects of phenylpyridine-containing selenium derivatives against various cancer cell lines.[1][2] For instance, certain selenoazo dyes incorporating a pyridine (B92270) moiety have exhibited superior antiproliferative activities compared to conventional chemotherapeutic agents like doxorubicin.[1] The anticancer mechanism of some of these compounds involves the inhibition of critical enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR).[1] The inhibition of EGFR can disrupt downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

Antioxidant Activity:

The selenium atom in these derivatives plays a crucial role in their antioxidant properties. Organoselenium compounds are known to mimic the activity of endogenous antioxidant enzymes like glutathione (B108866) peroxidase (GPx), which are vital for cellular defense against oxidative damage.[3][4][5] By scavenging harmful free radicals, phenylpyridine-containing selenium derivatives can help mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.[3]

Quantitative Data

The biological activity of synthesized phenylpyridine-containing selenium derivatives has been quantified in various studies. The following tables summarize key findings regarding their anticancer and antioxidant properties.

Table 1: Anticancer Activity of Phenylpyridine-Containing Selenium Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Citation
12a PC-3 (Prostate)2.59 ± 0.02Doxorubicin7.6 ± 0.45[1]
MG-63 (Osteosarcoma)-Doxorubicin9.4 ± 1.1[1]
12b PC-3 (Prostate)-Doxorubicin7.6 ± 0.45[1]
MG-63 (Osteosarcoma)-Doxorubicin9.4 ± 1.1[1]
12c PC-3 (Prostate)-Doxorubicin7.6 ± 0.45[1]
MG-63 (Osteosarcoma)-Doxorubicin9.4 ± 1.1[1]
12d PC-3 (Prostate)3.93 ± 0.23Doxorubicin7.6 ± 0.45[1]
MG-63 (Osteosarcoma)-Doxorubicin9.4 ± 1.1[1]
Compound 5l QGY-7703 (Hepatocellular Carcinoma)9.15--[2]
NCI-H460 (Non-small cell lung)10.45--[2]
MCF-7 (Breast)12.50--[2]

Table 2: EGFR Inhibitory Activity of Phenylpyridine-Containing Selenium Derivatives

Compound ReferenceIC50 (µM)Reference DrugIC50 (µM)Citation
12a 0.301Lapatinib0.049[1]
12b 0.123Lapatinib0.049[1]

Experimental Protocols

The synthesis of phenylpyridine-containing selenium derivatives can be achieved through various synthetic routes. Below are detailed protocols for the synthesis of representative compounds.

Protocol 1: Synthesis of Se-Alkyl Selenopyridines (General Procedure)

This protocol describes the synthesis of Se-alkyl selenopyridines via the reaction of a pyridine-based precursor with sodium hydrogen selenide (B1212193), followed by alkylation.[1]

Materials:

Procedure:

  • Preparation of Sodium Hydrogen Selenide: In a round-bottom flask, suspend selenium powder (7.5 mmol) in 20 mL of water. While stirring under a nitrogen atmosphere in an ice bath, add sodium borohydride (15 mmol) portion-wise over 10 minutes. Continue stirring until the selenium powder has completely dissolved to form a colorless solution of sodium hydrogen selenide.

  • Reaction with Pyridine Precursor: To the freshly prepared sodium hydrogen selenide solution, add a solution of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (7.5 mmol) in 50 mL of ethanol.

  • Reflux: Reflux the reaction mixture under a nitrogen atmosphere for 3 hours.

  • Alkylation: Cool the reaction mixture to room temperature. Add the active halo-compound (7.5 mmol) dropwise with continuous stirring in an ice bath. Continue stirring for 1 hour.

  • Work-up and Purification: The reaction mixture is then subjected to standard work-up procedures, which may include extraction, washing, and drying of the organic phase. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired Se-alkyl selenopyridine derivative.

Protocol 2: Synthesis of 2-Dodecyl-2-carboethoxy-2,3-dihydroselenolo[2,3-b]pyridine

This protocol outlines a synthesis involving an intramolecular homolytic substitution at the selenium atom.[3]

Materials:

  • 2-Carboethoxy-2-(2-(benzylseleno)pyridin-3-yl)tridecylcarboxylic acid

  • Thiohydroximate ester derivative

  • Solvent (e.g., benzene (B151609) or toluene)

  • Photolysis equipment (e.g., mercury lamp)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Precursor: Synthesize the starting material, 2-carboethoxy-2-(2-(benzylseleno)pyridin-3-yl)tridecylcarboxylic acid, through a multi-step synthesis as described in the literature.[3]

  • Formation of Thiohydroximate Ester: Convert the carboxylic acid precursor to its corresponding thiohydroximate ester derivative.

  • Photolysis: Dissolve the thiohydroximate ester derivative in a suitable solvent and subject the solution to photolysis. This step induces the formation of a tertiary alkyl radical.

  • Intramolecular Cyclization: The generated radical undergoes an intramolecular homolytic substitution at the selenium atom, leading to the displacement of a benzyl (B1604629) radical and the formation of the cyclized product, 2-dodecyl-2-carboethoxy-2,3-dihydroselenolo[2,3-b]pyridine.

  • Purification: Purify the product using standard chromatographic techniques to obtain the final compound with a high yield (e.g., 89%).[3]

Visualizations

Diagram 1: General Synthetic Workflow for Se-Alkyl Selenopyridines

G cluster_0 Step 1: Preparation of NaHSe cluster_1 Step 2: Reaction and Alkylation Se Selenium Powder NaHSe Sodium Hydrogen Selenide Se->NaHSe H2O, N2, Ice Bath NaBH4 Sodium Borohydride NaBH4->NaHSe Intermediate Pyridineselenolate Intermediate NaHSe->Intermediate PyridinePrecursor 2-Aminoprop-1-ene-1,1,3-tricarbonitrile PyridinePrecursor->Intermediate Ethanol, Reflux FinalProduct Se-Alkyl Selenopyridine Intermediate->FinalProduct Ice Bath Haloalkane Active Halo-compound Haloalkane->FinalProduct

Caption: Synthetic workflow for Se-Alkyl Selenopyridines.

Diagram 2: Proposed Signaling Pathway Inhibition by Phenylpyridine-Selenium Derivatives

G cluster_pathway EGFR Signaling Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Phenylpyridine- Selenium Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-phenylpyridine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and versatile methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. These reactions form a carbon-carbon bond between a pyridine (B92270) ring and a phenyl group. The three most common methods are:

  • Suzuki-Miyaura Coupling: This method involves the reaction of a halopyridine (typically 3-bromopyridine (B30812) or 3-chloropyridine) with phenylboronic acid in the presence of a palladium catalyst and a base. It is often preferred due to its tolerance of a wide range of functional groups and generally good to excellent yields.[1]

  • Negishi Coupling: This reaction utilizes an organozinc reagent (e.g., phenylzinc chloride) as the coupling partner with a halopyridine, catalyzed by a palladium or nickel complex.[1][2] It is particularly useful for substrates that may be sensitive to the basic conditions of the Suzuki-Miyaura coupling.

  • Stille Coupling: This method employs an organostannane reagent (e.g., phenyltributyltin) to couple with a halopyridine, also catalyzed by palladium. The Stille coupling is known for its excellent functional group tolerance.[3] However, the high toxicity of organotin compounds is a significant drawback.[3][4]

Q2: Which halopyridine is the best starting material?

For cross-coupling reactions, 3-bromopyridine is generally more reactive than 3-chloropyridine (B48278), often leading to higher yields and shorter reaction times.[5] However, 3-chloropyridine can be a more cost-effective starting material. The choice may depend on the specific reaction conditions and the desired balance between reactivity and cost.

Q3: What are the key parameters to control for a successful synthesis?

Several parameters are critical for optimizing the yield and purity of this compound:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligand is crucial and often substrate-dependent. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[1][5]

  • Base Selection (for Suzuki-Miyaura): An appropriate base is required for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used.[1][5]

  • Solvent System: Aprotic polar solvents or mixtures are typically used. Common examples include 1,4-dioxane (B91453), toluene (B28343), or dimethylformamide (DMF), often with the addition of water.[1][5]

  • Reaction Temperature: The reaction is typically heated to ensure completion, with the optimal temperature depending on the solvent and catalyst system.[1]

  • Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue in cross-coupling reactions. The following decision tree and table can help diagnose and solve the problem.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield in this compound Synthesis Start Low or No Yield Observed Catalyst Check Catalyst Activity Start->Catalyst Base Evaluate Base Efficiency (Suzuki) Catalyst->Base Catalyst OK Catalyst_Sol Use fresh catalyst Increase catalyst loading (3-5 mol%) Try a different catalyst/ligand system Catalyst->Catalyst_Sol Inactive? Reagents Verify Reagent Quality Base->Reagents Base OK Base_Sol Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) Ensure base is anhydrous Base->Base_Sol Inefficient? Conditions Assess Reaction Conditions Reagents->Conditions Reagents OK Reagents_Sol Use anhydrous solvents Purify starting materials Check boronic acid/organometallic reagent quality Reagents->Reagents_Sol Poor Quality? Inert Confirm Inert Atmosphere Conditions->Inert Conditions OK Conditions_Sol Increase reaction temperature Increase reaction time Ensure adequate mixing Conditions->Conditions_Sol Suboptimal? Inert_Sol Degas solvent thoroughly Ensure proper inert gas setup Inert->Inert_Sol Compromised?

Caption: A decision tree for troubleshooting low yield.

Potential CauseRecommended Solutions
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider a more active catalyst or ligand system. Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).[1]
Inefficient Base (Suzuki) Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[1] Ensure the base is dry.
Poor Reagent Quality Use anhydrous solvents. Purify starting materials (halopyridine and phenyl reagent). Phenylboronic acid can degrade over time; use a fresh sample.
Suboptimal Reaction Temperature Increase the reaction temperature, typically to the reflux temperature of the solvent.[1]
Presence of Oxygen Ensure the reaction is set up under a properly maintained inert atmosphere. Degas the solvent prior to use.[1]
Insufficient Reaction Time Monitor the reaction progress using TLC or GC-MS and allow it to run to completion.
Inadequate Mixing Ensure efficient stirring, especially for heterogeneous mixtures.
Issue 2: Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired this compound.

Side ProductPotential Cause(s)Prevention Strategies
Homocoupling of Phenylboronic Acid (biphenyl) Reaction temperature is too high. Incorrect stoichiometry of reagents. Prolonged reaction time.Lower the reaction temperature. Use a slight excess (1.1-1.2 equivalents) of the phenylboronic acid.[1] Optimize the reaction time; stop the reaction once the starting material is consumed.[1]
Protodeborylation of Phenylboronic Acid (benzene) Presence of excess water or protic solvents.Use anhydrous solvents and reagents.
Reduction of Halopyridine Presence of reducing agents or certain reaction conditions.Ensure the purity of all reagents and solvents.
Chlorinated Pyridine Derivatives (if using PCl₅ in synthesis) Prolonged reaction times and high temperatures.[6]Control reaction time and temperature closely.[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 3-bromopyridine and phenylboronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

SuzukiWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-bromopyridine, phenylboronic acid, and base in a Schlenk flask B Purge with inert gas (Ar or N₂) A->B C Add degassed solvent (e.g., 1,4-dioxane/water) B->C D Add Palladium catalyst C->D E Heat mixture to 85-95°C with vigorous stirring D->E F Monitor progress by TLC or GC-MS (12-24 hours) E->F G Cool to room temperature and dilute with ethyl acetate (B1210297) and water F->G H Extract aqueous layer G->H I Wash combined organic layers with brine H->I J Dry over Na₂SO₄, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (4 mL)

  • Water, degassed (1 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine 3-bromopyridine, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane and degassed water via syringe.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12-24 hours.[1]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Negishi Coupling

This protocol outlines a general procedure for the synthesis of this compound using a Negishi coupling.

Procedure:

  • Preparation of Phenylzinc Reagent: In a flame-dried flask under an inert atmosphere, react bromobenzene (B47551) with activated zinc dust in anhydrous THF to prepare phenylzinc bromide.

  • Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 3-bromopyridine and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

  • Slowly add the prepared phenylzinc bromide solution (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-50°C, monitoring by TLC or GC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography as described in the Suzuki-Miyaura protocol.

Protocol 3: Stille Coupling

This protocol provides a general method for the synthesis of this compound via a Stille coupling.

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 equiv) and phenyltributylstannane (1.1-1.2 equiv) in an anhydrous solvent such as toluene or DMF.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed.

  • Work-up: After cooling, dilute the reaction with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) to precipitate tin byproducts.

  • Purification: Filter the mixture through celite, wash the filtrate, dry, and purify by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the different cross-coupling methods for the synthesis of this compound and its analogues. Yields are highly dependent on the specific substrates and reaction conditions.

MethodHalopyridinePhenyl ReagentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 3-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O10012-24~95
Suzuki-Miyaura 3-Bromo-5-nitropyridinePhenylboronic acidPd(OAc)₂ (3) / PPh₃ (6)K₂CO₃1,4-Dioxane/H₂O80-1002-460-85[6]
Negishi 3-BromopyridinePhenylzinc chloridePd(PPh₃)₄ (5)-THF25-504-1270-90
Stille 3-BromopyridinePhenyltributylstannanePd(PPh₃)₄ (2-5)-Toluene80-11012-2475-90[7]

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + 3-Halopyridine PdII_Aryl Aryl-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Phenyl-B(OR)₂ (Base) PdII_Aryl_Phenyl Aryl-Pd(II)-Phenyl(L)₂ Transmetal->PdII_Aryl_Phenyl RedElim Reductive Elimination PdII_Aryl_Phenyl->RedElim Product This compound RedElim->Product Product->Pd0 Regenerates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11]

References

Technical Support Center: Purification of 3-Phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Phenylpyridine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurities in this compound are highly dependent on the synthetic route employed.

  • Suzuki-Miyaura Coupling Route : If synthesized via Suzuki-Miyaura coupling (e.g., from 3-bromopyridine (B30812) and phenylboronic acid), common impurities include biphenyl (B1667301) (from the homocoupling of phenylboronic acid), unreacted starting materials, and residual palladium catalyst.[1][2]

  • Other Potential Impurities : Water is a common impurity as pyridine (B92270) compounds are often hygroscopic.[3] Depending on the reaction conditions, positional isomers or byproducts from side reactions may also be present.[1]

Q2: How stable is this compound and what storage conditions are recommended?

This compound has several stability concerns:

  • Oxidation : The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[4]

  • Photodegradation : Aromatic compounds can be sensitive to light, leading to potential photochemical reactions.[4]

  • Hygroscopicity : It can absorb atmospheric moisture.[3]

For optimal stability, store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light and moisture.[4] Storing in a desiccator is also recommended.[4]

Q3: My this compound sample is a colorless oil, but some sources describe it as a yellowish crystalline solid. Why the discrepancy?

This compound can exist as both a colorless oil and a yellowish or brown crystalline solid.[5] The appearance can depend on its purity, the presence of trace impurities, or its physical state at ambient temperature. Discoloration over time may indicate oxidation or degradation.[4]

Q4: Which purification technique is best for this compound?

The optimal purification method depends on the scale of the purification and the nature of the impurities. A combination of techniques is often most effective.

Technique Pros Cons Best For Removing
Distillation Excellent for large quantities; effective for removing non-volatile impurities and solvents.Requires thermal stability; may not separate compounds with close boiling points.[6]Solvents, salts, high-boiling point byproducts.
Column Chromatography High resolution; versatile for a wide range of impurities.Can be time-consuming and require large volumes of solvent; potential for product decomposition on silica (B1680970) gel.[7][8]Structurally similar impurities (isomers), colored impurities, catalyst residues.
Crystallization Can yield very high-purity material; cost-effective at scale.Product loss in the mother liquor; finding a suitable solvent system can be challenging.[2]Byproducts with different solubility profiles.
Sublimation Solvent-free method that can produce exceptionally pure product.[9]Only suitable for thermally stable compounds that can sublime.[9]Non-volatile impurities.

Section 2: Troubleshooting Guides

Troubleshooting Distillation
Problem Possible Cause(s) Recommended Solution(s)
Product decomposition (darkening color) Distillation temperature is too high, causing thermal degradation.[4]Use vacuum distillation to lower the boiling point. Ensure the compound is stable at the required temperature.
Poor separation of impurities Impurities have boiling points very close to this compound.Use a fractional distillation column with higher theoretical plates. Consider an alternative method like column chromatography.
Bumping / Uneven boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Troubleshooting Chromatography (TLC & Column)
Problem Possible Cause(s) Recommended Solution(s)
Streaking on TLC/Column Sample is too concentrated or overloaded; compound is highly polar and interacting strongly with the silica.[7]Dilute the sample before loading. For TLC, use a more polar solvent system.[7] Consider using a different stationary phase like alumina (B75360) or reverse-phase silica.
Reactant and product have very similar Rf values The chosen solvent system does not provide adequate separation.[7]Systematically test different solvent systems with varying polarities. A 2D TLC can help confirm if separation is possible.[7]
Compound appears stuck on the baseline (Rf = 0) The eluent is not polar enough to move the compound.[7]Increase the polarity of the mobile phase. For example, increase the percentage of methanol (B129727) or ethyl acetate (B1210297) in a hexane/ethyl acetate system.
Unexpected peaks in HPLC analysis after purification Degradation of the compound during storage or on the column; contamination from solvent or glassware.[4]Perform forced degradation studies (acid, base, oxidative, light) to identify potential degradation products.[4] Ensure use of high-purity solvents and clean equipment.
Co-elution of analyte and internal standard (e.g., deuterated version) The chromatographic method lacks sufficient resolution to separate compounds with very similar properties.[10]Adjust the mobile phase composition, gradient, or column chemistry to improve separation. A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) may provide the necessary selectivity.[10]
Troubleshooting Crystallization
Problem Possible Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing The compound is coming out of solution above its melting point; the solution is supersaturated too quickly.[2]Add more solvent to the hot solution. Allow the solution to cool more slowly. Try a different solvent or a co-solvent system.[2]
No crystals form upon cooling The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration. Place the solution in a refrigerator or freezer to decrease solubility further. Scratch the inside of the flask with a glass rod to create nucleation sites.
Yield is very low The compound has high solubility in the solvent even at low temperatures; too much solvent was used.Reduce the amount of solvent used for dissolution. Cool the solution to a lower temperature (e.g., in an ice bath) before filtering. Concentrate the mother liquor to recover more product.

Section 3: Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Stationary Phase Selection : Start with silica gel (60 Å, 230-400 mesh) as the stationary phase. If the compound shows instability, consider neutral alumina.[7]

  • Mobile Phase Selection : Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. Aim for an Rf value of ~0.3 for the this compound. A common starting system is a mixture of hexanes and ethyl acetate.

  • Column Packing : Pack the column with the selected stationary phase as a slurry in the initial mobile phase to ensure a homogenous, air-free column bed.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[11] After drying, carefully load the silica-adsorbed sample onto the top of the column.

  • Elution : Begin elution with the determined mobile phase. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[11]

Protocol 2: General Purification by Crystallization
  • Solvent Screening : Select a solvent that dissolves this compound well at elevated temperatures but poorly at room temperature.[2] Solvents to consider include hexanes, toluene, or ethanol/water mixtures.

  • Dissolution : Place the crude product in a flask and add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath or refrigerator.

  • Crystal Collection : Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove residual impurities.

  • Drying : Dry the purified crystals under a high vacuum to remove all traces of solvent.[9]

Section 4: Visualized Workflows and Logic

// Nodes start [label="Crude this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Analyze Purity & Impurities\n(TLC, HPLC, NMR)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; decision1 [label="Primary Impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; distillation [label="Vacuum Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallization [label="Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis2 [label="Assess Purity of Fractions/Crystals", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; decision2 [label="Purity > 99%?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; combine [label="Combine Purification Methods\n(e.g., Distill then Crystallize)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> analysis; analysis -> decision1; decision1 -> distillation [label=" High-boiling or\nnon-volatile impurities"]; decision1 -> chromatography [label=" Structurally similar\nimpurities (isomers)"]; decision1 -> crystallization [label=" Impurities with\ndifferent solubility"]; distillation -> analysis2; chromatography -> analysis2; crystallization -> analysis2; analysis2 -> decision2; decision2 -> end [label="Yes"]; decision2 -> combine [label="No"]; combine -> analysis; } od Caption: General workflow for selecting a purification strategy for this compound.

// Nodes start [label="Problem:\nUnexpected Peaks in HPLC Chromatogram", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision1 [label="Are peaks present in a\nblank (solvent) injection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause1 [label="Source: Contaminated solvent,\nmobile phase, or system.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; action1 [label="Action: Use fresh, high-purity\nsolvents. Flush the HPLC system.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

decision2 [label="Did sample change color or has it\nbeen stored for a long time?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Source: Sample Degradation\n(Oxidation, Photodegradation)", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; action2 [label="Action: Re-purify sample. Store under\ninert gas, protected from light.[4]\nPerform forced degradation study to confirm.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause3 [label="Source: On-Column Degradation or\nCarryover from previous injection.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; action3 [label="Action: Ensure mobile phase is compatible.\nDevelop a robust column wash method.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> decision1; decision1 -> cause1 [label="Yes"]; cause1 -> action1; decision1 -> decision2 [label="No"]; decision2 -> cause2 [label="Yes"]; cause2 -> action2; decision2 -> cause3 [label="No"]; cause3 -> action3; } od Caption: Troubleshooting logic for identifying the source of unexpected HPLC peaks.

References

Technical Support Center: Regioselective Synthesis of Substituted 3-Phenylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of substituted 3-phenylpyridines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 3-phenylpyridines, particularly through Suzuki-Miyaura and Negishi cross-coupling reactions, as well as direct C-H arylation.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction between a 3-halopyridine and a phenylboronic acid derivative is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in this Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity is a common reason for failure.

    • Solution:

      • Ensure you are using a high-quality palladium source. Older catalysts or those exposed to air can be less active.

      • Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[1]

      • Consider using a pre-catalyst that is more stable to air and moisture.

  • Potential Cause 2: Inappropriate Ligand: The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution:

      • For electron-deficient pyridines, ligands that promote rapid oxidative addition can be beneficial.

      • Experiment with different ligands. While triphenylphosphine (B44618) (PPh₃) is common, more specialized ligands like Buchwald's SPhos or XPhos can sometimes dramatically improve yields.

  • Potential Cause 3: Suboptimal Base or Solvent: The base is essential for the transmetalation step, and the solvent affects the solubility of reagents and the reaction temperature.

    • Solution:

      • Screen different bases. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).

      • Ensure the chosen base is sufficiently strong to activate the boronic acid.

      • Typical solvents include toluene, dioxane, or DMF, often with water as a co-solvent. The optimal solvent system can be substrate-dependent.

  • Potential Cause 4: Poor Quality of Boronic Acid: Boronic acids can degrade over time, especially if not stored properly.

    • Solution:

      • Use freshly purchased or recrystallized boronic acid.

      • Consider using boronate esters (e.g., pinacol (B44631) esters), which often have greater stability.

Problem 2: Significant Biphenyl (B1667301) Byproduct Formation in Suzuki-Miyaura Coupling

Question: I am observing a significant amount of biphenyl in my reaction mixture, which complicates purification. How can I minimize this homocoupling side reaction?

Answer:

The formation of biphenyl is a result of the homocoupling of your phenylboronic acid reagent.[1] This is a common side reaction in Suzuki couplings.

  • Potential Cause 1: Suboptimal Reaction Conditions: Conditions that lead to a slow cross-coupling reaction can favor the homocoupling pathway.

    • Solution:

      • Optimize Catalyst and Ligand: A more active catalyst system can accelerate the desired cross-coupling relative to homocoupling.

      • Adjust Stoichiometry: While a slight excess (1.1-1.2 equivalents) of the boronic acid is often used, a large excess can promote homocoupling.[1]

      • Temperature Control: Ensure the reaction is running at the optimal temperature. Sometimes, lowering the temperature can reduce the rate of homocoupling more than the rate of the desired reaction.

  • Potential Cause 2: Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution:

      • Thoroughly degas your solvents and reaction mixture before adding the catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.

Problem 3: Poor Regioselectivity in Direct C-H Arylation of Pyridine (B92270)

Question: I am attempting a direct C-H arylation to synthesize a 3-phenylpyridine, but I am getting a mixture of isomers (e.g., C2, C3, and C4 arylation). How can I improve the regioselectivity for the C3 position?

Answer:

Controlling regioselectivity in direct C-H arylation of pyridines can be challenging due to the similar reactivity of the C-H bonds. However, several strategies can be employed.

  • Potential Cause 1: Unsubstituted Pyridine Ring: The electronic properties of the pyridine ring heavily influence the site of arylation.

    • Solution:

      • Utilize Directing Groups: The presence of a substituent on the pyridine ring can direct the arylation to a specific position. For instance, electron-withdrawing groups at the 4-position can favor C3-arylation.[2]

      • Ligand Choice: The ligand used with the palladium catalyst can play a significant role in controlling regioselectivity. For non-directed C3-selective arylation, 1,10-phenanthroline (B135089) has been shown to be an effective ligand.[3][4]

  • Potential Cause 2: Reaction Conditions Not Optimized for C3-Selectivity: The choice of catalyst, oxidant, and solvent all impact the regiochemical outcome.

    • Solution:

      • A palladium-catalyzed system using a phenanthroline ligand has been developed for C3-selective arylation.[4]

      • Careful optimization of reaction parameters such as temperature and reaction time is crucial.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling method is generally preferred for the synthesis of 3-phenylpyridines: Suzuki-Miyaura or Negishi?

A1: Both Suzuki-Miyaura and Negishi couplings are powerful methods for forming the C-C bond in 3-phenylpyridines. The choice often depends on the specific substrates and functional group tolerance required.

  • Suzuki-Miyaura Coupling: This is often the first choice due to the wide commercial availability and stability of boronic acids. The reaction conditions are generally mild and tolerant of many functional groups.

  • Negishi Coupling: This method utilizes organozinc reagents, which are typically more reactive than organoboron compounds. This can be an advantage for less reactive aryl halides. However, organozinc reagents are often more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.

Q2: How can I synthesize a this compound with a specific substitution pattern on the phenyl ring?

A2: The substitution pattern on the phenyl ring is determined by the choice of your starting materials.

  • Using a Substituted Phenylboronic Acid (Suzuki-Miyaura): You would couple a 3-halopyridine with a commercially available or synthesized phenylboronic acid that already has the desired substituents.

  • Using a Substituted Phenylzinc Reagent (Negishi): Similarly, you would prepare an organozinc reagent from a substituted bromobenzene (B47551) and couple it with a 3-halopyridine.

  • Using a Substituted Aryl Halide (alternative Suzuki-Miyaura): You could also couple a 3-pyridylboronic acid with a substituted aryl halide.

Q3: What are the key safety precautions to take when running these cross-coupling reactions?

A3: Safety is paramount in the laboratory.

  • Inert Atmosphere: Many of the reagents and catalysts are air-sensitive. Always work under an inert atmosphere (argon or nitrogen).

  • Reagent Handling: Organozinc reagents can be pyrophoric. Handle them with extreme care. Boronic acids and palladium catalysts can be toxic; avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: Many of the solvents used (e.g., toluene, dioxane, DMF) are flammable and have specific health hazards. Work in a well-ventilated fume hood.

Quantitative Data

Table 1: Comparison of Conditions for C3-Arylation of Pyridine

EntryPyridine SubstrateArylating AgentCatalystLigandAdditiveSolventTemp (°C)Yield (%)Regioselectivity (C3:other)
14-ChloropyridineBromobenzenePd(OAc)₂3-NPh₂-adamantanecarboxylic acidAg₂CO₃Toluene13570>20:1
24-CyanopyridineBromobenzenePd(OAc)₂Adamantanecarboxylic acidAg₂CO₃Toluene13585>20:1
3PyridineBenzenePd(OAc)₂1,10-PhenanthrolineAg₂CO₃Pyridine/Benzene120- (TON 6.5)Major Product
44-MethylpyridineBenzenePd(OAc)₂1,10-PhenanthrolineAg₂CO₃4-MePy/Benzene120- (TON 6.2)Major Product

*TON = Turnover Number. Data adapted from literature reports.[2][3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of 3-Nitro-5-phenylpyridine (B56655)

This protocol describes the synthesis of 3-nitro-5-phenylpyridine from 3-bromo-5-nitropyridine (B95591) and phenylboronic acid.[5]

Materials:

  • 3-bromo-5-nitropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitropyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).[5]

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).[5]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 5 mL).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-nitro-5-phenylpyridine.[5]

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiihalo Ar-Pd(II)-X L₂ oxidative_addition->pdiihalo transmetalation Transmetalation pdiihalo->transmetalation pdiibiaryl Ar-Pd(II)-Ar' L₂ transmetalation->pdiibiaryl reductive_elimination Reductive Elimination pdiibiaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (this compound) reductive_elimination->product aryl_halide Ar-X (3-Halopyridine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ (Phenylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in this compound Synthesis check_catalyst Is the catalyst active and handled under inert atmosphere? start->check_catalyst check_reagents Are the boronic acid/organozinc and halide of good quality? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst, ensure inert conditions. check_catalyst->solution_catalyst No check_conditions Are the base, ligand, and solvent optimized? check_reagents->check_conditions Yes solution_reagents Use fresh/purified reagents. check_reagents->solution_reagents No solution_conditions Screen bases, ligands, and solvents. check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes solution_catalyst->check_catalyst solution_reagents->check_reagents solution_conditions->check_conditions

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of low-reactivity chloropyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no yield in my Suzuki coupling reaction with a chloropyridine. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1][2] This low reactivity is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][3] Systematically evaluating each reaction component is key to identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[4][5]

    • Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature, which promotes the formation of the active monoligated palladium(0) species.[1][4][6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[7] Its strength, solubility, and steric properties are important factors.

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[4] If solubility is an issue, consider using a solvent system that partially dissolves the base (e.g., dioxane/water) or a soluble organic base.[4]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal.[4] Common choices include dioxane/water, toluene/water, or THF/water.[4][8] In cases where boronic acid instability is a concern, anhydrous conditions may be beneficial.[4]

  • Insufficient Reaction Temperature: Chloropyridines often require higher temperatures for efficient oxidative addition compared to bromopyridines.[4][9]

    • Recommendation: Increase the reaction temperature, typically to a range of 80-120 °C.[1][4] Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields by rapidly reaching and maintaining higher temperatures.[4][9][10]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[4] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1][7]

Q2: My reaction is producing significant side products like homocoupled boronic acid and protodeboronation. How can I minimize these?

A2: These side products indicate issues with the stability of the boronic acid or an inefficient catalytic cycle that is not outcompeting these degradation pathways.[4]

Troubleshooting Steps:

  • Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.

    • Recommendation: Use anhydrous solvents and reagents where possible. Employing a less nucleophilic or weaker base can sometimes mitigate this issue. Using boronic esters (e.g., pinacol (B44631) esters) can also enhance stability.

  • Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.

    • Recommendation: Ensure a strictly oxygen-free environment by thoroughly degassing all reagents and maintaining an inert atmosphere.[4] Optimizing the catalyst loading (sometimes a lower concentration is better) and reaction time can also minimize homocoupling.[4]

Q3: The Suzuki coupling works for some of my chloropyridine derivatives but fails for others. What causes this substrate-dependent reactivity?

A3: The electronic and steric properties of your specific chloropyridine derivative significantly influence its reactivity.[4]

Troubleshooting Steps:

  • Electronic Effects: Electron-donating groups (EDGs) on the pyridine (B92270) ring decrease the reactivity of the C-Cl bond towards oxidative addition, while electron-withdrawing groups (EWGs) activate it.[4][5]

    • Recommendation: For electron-rich substrates, a more active catalyst system (e.g., using Buchwald ligands) and higher reaction temperatures are often necessary.[4]

  • Steric Hindrance: Bulky groups near the chlorine atom can physically block the approach of the palladium catalyst.

    • Recommendation: Employ ligands with different steric profiles. While bulky ligands are generally preferred, in some cases, a less bulky ligand might be beneficial to reduce steric clash.

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine ring, particularly at the 2-position, can coordinate to the palladium center, forming stable, inactive catalytic species and inhibiting the catalytic cycle.[1][4][11]

    • Recommendation: Using bulky, electron-rich phosphine (B1218219) ligands can overcome this inhibition by sterically shielding the palladium center and favoring the desired catalytic pathway.[4][7] The choice of palladium precatalyst can also play a crucial role.

Data Presentation: Recommended Reaction Conditions

The tables below summarize effective catalytic systems and general reaction conditions compiled from various sources for the Suzuki coupling of chloropyridines.

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Chloropyridines

Palladium SourceLigandTypical Pd Loading (mol%)Typical Ligand/Pd RatioNotes
Pd(OAc)₂SPhos1 - 51.2 - 2Highly effective for electron-rich and sterically hindered chloropyridines.[4]
Pd₂(dba)₃XPhos1 - 32 - 3A robust system for a broad range of chloropyridine substrates.[4][5]
Pd(OAc)₂RuPhos1 - 51.2 - 2Often successful when other ligands fail.[4]
Pd(dppf)Cl₂(dppf)2 - 51Can be effective for some substrates, but generally less active than Buchwald systems.[4]
Pd(PPh₃)₄PPh₃3 - 54Generally used for more activated chloropyridines; may require higher temperatures.[2][10]

Table 2: General Screening Conditions for Bases and Solvents

BaseEquivalentsSolvent SystemRatio (v/v)Temperature (°C)
K₃PO₄2 - 3Dioxane / H₂O4:1 to 10:180 - 110
Cs₂CO₃2 - 3Dioxane / H₂O4:1 to 10:180 - 110
K₂CO₃2 - 3Toluene / H₂O2:1 to 5:190 - 120
KF3THF / H₂O4:170 - 90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine using a Buchwald Ligand

  • Preparation: To an oven-dried Schlenk flask, add the chloropyridine (1.0 equiv), the arylboronic acid or boronic ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[1][4]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[1][7]

  • Catalyst Loading: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask under a positive flow of inert gas.[1][4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture via syringe.[1][4]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[1][4] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.[1][4]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of chloropyridines.

Suzuki_Catalytic_Cycle General Catalytic Cycle for Suzuki Coupling Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L)₂ OxAdd->PdII Slow step for chloropyridines Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L)₂ Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArCl Chloropyridine (Ar-Cl) ArCl->OxAdd Boronic Boronic Acid Derivative (Ar'-B(OR)₂) Boronic->Trans Base Base Base->Trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed q_catalyst Is the catalyst system active enough? start->q_catalyst a_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q_catalyst->a_catalyst No q_temp Is the reaction temperature sufficient? q_catalyst->q_temp Yes a_catalyst->q_temp a_temp Increase temperature to 80-120 °C. Consider microwave irradiation. q_temp->a_temp No q_base Is the base effective? q_temp->q_base Yes a_temp->q_base a_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). q_base->a_base No q_oxygen Is the system properly degassed? q_base->q_oxygen Yes a_base->q_oxygen a_oxygen Degas solvents thoroughly. Ensure inert atmosphere (Ar/N₂). q_oxygen->a_oxygen No success Improved Yield q_oxygen->success Yes a_oxygen->success

Caption: A decision tree for systematically troubleshooting low-yield Suzuki coupling reactions.

Key_Challenges Key Challenges in Chloropyridine Suzuki Coupling main Overcoming Low Reactivity of Chloropyridines c1 Strong C-Cl Bond main->c1 c2 Catalyst Inhibition ('2-Pyridyl Problem') main->c2 c3 Substrate Effects main->c3 s1 High-Activity Catalysts (e.g., Buchwald Ligands) Higher Temperatures c1->s1 Solution s2 Bulky, Electron-Rich Ligands (Steric Shielding) c2->s2 Solution s3 Adjust conditions based on Electronics (EDG/EWG) and Sterics c3->s3 Solution

Caption: Core challenges associated with chloropyridine reactivity and their corresponding solutions.

References

Scalable synthesis of 3-Phenylpyridine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 3-Phenylpyridine for industrial applications. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common industrial methods such as Suzuki-Miyaura Coupling and Negishi Coupling.

Suzuki-Miyaura Coupling Troubleshooting

Problem 1: Low or No Product Yield

  • Possible Causes & Solutions:

    • Catalyst Inactivity: The Palladium catalyst may be deactivated. Ensure the use of a reliable catalyst source and consider using pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern precatalysts.[1] If using a Pd(II) precatalyst, in-situ reduction to the active Pd(0) species might be inefficient.[1]

    • Ligand Oxidation or Incompatibility: Phosphine ligands are susceptible to oxidation by air.[1] Use fresh ligands stored under an inert atmosphere. The ligand-to-palladium ratio is crucial and typically ranges from 1:1 to 4:1, depending on the specific ligand.[1]

    • Boronic Acid Instability: Boronic acids can degrade, especially heteroaryl boronic acids.[1] Using fresh or recrystallized boronic acids is recommended. More stable derivatives like pinacol (B44631) esters can also be considered.[1]

    • Inadequate Base: The strength and solubility of the base are critical. Insufficient base can halt the reaction.[1] For instance, cesium carbonate is often effective due to its high solubility.[1]

    • Poor Degassing: Oxygen can deactivate the catalyst and ligands.[1] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas like argon or nitrogen.[1]

Problem 2: Significant Byproduct Formation (e.g., Homocoupling)

  • Possible Causes & Solutions:

    • Presence of Oxygen: Oxygen facilitates the oxidative homocoupling of boronic acids.[1] Rigorous degassing of the reaction mixture is essential to minimize this side reaction.[1]

    • Inefficient Transmetalation: A slow transfer of the aryl group from the boron reagent to the palladium center can favor homocoupling. Optimizing the base and solvent system can improve transmetalation.

    • Catalyst System: Using a Pd(0) source directly can mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[1]

    • Stoichiometry: While a slight excess of the boronic acid is common, a large excess can promote homocoupling.[2]

Negishi Coupling Troubleshooting

Problem 1: Reaction Stalls or Incomplete Conversion

  • Possible Causes & Solutions:

    • Catalyst Deactivation: The catalyst may become deactivated during the reaction.[3] Impurities in the starting materials or substrates coordinating to the Palladium center can cause this.[3]

    • Poor Quality Organozinc Reagent: The organozinc reagent may be of poor quality or have degraded. It is often best to use freshly prepared organozinc reagents.

    • Product Inhibition: The product formed may inhibit the catalyst, slowing down the reaction.

    • Reaction Conditions: Inadequate temperature or solvent choice can lead to stalling. While higher temperatures can increase the rate, they might also accelerate catalyst decomposition.

Problem 2: Formation of Homocoupling Byproducts

  • Possible Causes & Solutions:

    • Second Transmetalation: A secondary transmetalation reaction between the diarylmetal intermediate and the arylmetal halide can lead to homocoupling.[4]

    • Reaction with Water: The organozinc reagent can react with residual water, leading to dehalogenation of the starting material.[4] Ensuring anhydrous conditions is crucial.

Frequently Asked Questions (FAQs)

Q1: Which scalable method is most suitable for the synthesis of this compound?

A1: Both Suzuki-Miyaura and Negishi coupling are highly versatile and scalable methods for synthesizing this compound. The choice often depends on factors like the availability and cost of starting materials, functional group tolerance, and the desired purity of the final product. The Grignard reaction is another viable, cost-effective option for large-scale production, though it may have a lower tolerance for certain functional groups.

Q2: How can I minimize the formation of biphenyl (B1667301) as a byproduct in the Suzuki-Miyaura coupling?

A2: The formation of biphenyl arises from the homocoupling of phenylboronic acid.[2] To minimize this, ensure thorough degassing of the reaction mixture to remove oxygen, use a slight excess (1.1-1.2 equivalents) of phenylboronic acid, and consider using a Pd(0) catalyst source directly.[1][2]

Q3: What are the key safety precautions when handling reagents for these syntheses on an industrial scale?

A3:

  • Organometallic Reagents (Grignard and Organozinc): These are highly reactive and often pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents used in these reactions are flammable and may have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.

Q4: How can the purity of this compound be assessed and what are the common impurities?

A4: The purity of this compound can be determined using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities may include unreacted starting materials (e.g., 3-bromopyridine), homocoupling products (e.g., biphenyl), and residual catalyst.[5]

Q5: What are the typical purification methods for this compound on a large scale?

A5: For industrial-scale purification, distillation is a common method.[6] Depending on the impurities, column chromatography or recrystallization might also be employed, although these can be less cost-effective for very large quantities.[5][7] An alkali treatment followed by distillation can be an effective method for purifying crude pyridine (B92270) compounds.[6]

Data Presentation

Table 1: Comparison of Scalable Synthesis Methods for this compound

ParameterSuzuki-Miyaura CouplingNegishi CouplingGrignard Reaction
Starting Materials 3-Halopyridine, Phenylboronic Acid/Ester3-Halopyridine, Phenylzinc Halide3-Halopyridine, Phenylmagnesium Halide
Catalyst Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Palladium or Nickel complexNickel complex (e.g., NiCl₂(dppp))
Typical Yield 70-95%70-98%[8]~66%
Reaction Conditions Mild to moderate temperature, requires a baseMild conditions, sensitive to air and moistureAnhydrous conditions, sensitive to air and moisture
Functional Group Tolerance Generally highHighModerate
Key Advantages High yields, commercially available reagentsHigh reactivity and functional group tolerance[9]Cost-effective reagents
Key Disadvantages Potential for boronic acid degradation[1]Moisture-sensitive organozinc reagentsLower functional group tolerance

Experimental Protocols

Protocol 1: Scalable Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific industrial-scale equipment and conditions.

Materials:

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[7]

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.[7]

  • Solvent Addition: Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the reactor.[7]

  • Catalyst Addition: In a separate vessel, prepare the catalyst by dissolving palladium(II) acetate (0.01-0.03 eq) and triphenylphosphine (0.02-0.06 eq) in a small amount of the solvent mixture under a nitrogen atmosphere. Add the catalyst solution to the main reactor.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by GC or HPLC. The reaction is typically complete within 4-16 hours.[7]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Scalable Negishi Synthesis of this compound

Materials:

  • 3-Bromopyridine

  • Phenylzinc chloride solution (or prepared in situ)

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a dry, inerted reactor, add 3-bromopyridine (1.0 eq).

  • Catalyst Preparation: In a separate glovebox or under a strictly inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (e.g., 1 mol%) and S-Phos (e.g., 2 mol%) in anhydrous THF.[8]

  • Catalyst Addition: Add the catalyst solution to the reactor containing 3-bromopyridine.

  • Reagent Addition: Slowly add the phenylzinc chloride solution (typically 1.1-1.5 eq) to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete, as monitored by GC or HPLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude this compound by vacuum distillation.

Mandatory Visualization

Experimental_Workflow_Suzuki_Coupling start Start: Reagent Charging inert Establish Inert Atmosphere (Nitrogen Purge) start->inert solvent Solvent Addition (Dioxane/Water) inert->solvent catalyst Catalyst Preparation & Addition (Pd(OAc)2 / PPh3) solvent->catalyst reaction Reaction at Elevated Temperature (80-100 °C) catalyst->reaction monitoring Reaction Monitoring (GC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quenching & Extraction monitoring->workup Complete purification Purification (Vacuum Distillation) workup->purification end End: Pure this compound purification->end

Caption: Workflow for the scalable Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Low_Yield_Suzuki problem Low Yield in Suzuki Coupling cause1 Catalyst Inactivity problem->cause1 cause2 Ligand Issues problem->cause2 cause3 Boronic Acid Degradation problem->cause3 cause4 Inadequate Base problem->cause4 cause5 Poor Degassing problem->cause5 solution1 Use Pre-catalyst or Fresh Pd Source cause1->solution1 solution2 Use Fresh Ligand Optimize L:Pd Ratio cause2->solution2 solution3 Use Fresh Boronic Acid or Pinacol Ester cause3->solution3 solution4 Screen Bases (e.g., Cs2CO3) cause4->solution4 solution5 Improve Degassing (N2/Ar sparging) cause5->solution5

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Column Chromatography Purification of 3-Phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-phenylpyridine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and solvent system for the column chromatography of this compound?

For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase due to its effectiveness in separating aromatic compounds. A typical mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent such as ethyl acetate (B1210297). The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) before running the column.

Q2: How do I determine the optimal solvent system using Thin Layer Chromatography (TLC)?

To find the best solvent system, dissolve a small amount of your crude this compound mixture in a solvent like dichloromethane (B109758) or ethyl acetate. Spot this solution onto a TLC plate and develop it in a chamber with a test solvent system (e.g., a mixture of hexane and ethyl acetate). An ideal solvent system will result in the this compound spot having a Retention Factor (Rf) value between 0.2 and 0.4, and provide good separation from any impurities.[1]

Q3: What should I do if my this compound is not eluting from the column?

If your compound is not coming off the column, the mobile phase is likely too non-polar. To resolve this, gradually increase the polarity of the eluent. For instance, if you are using a 95:5 hexane:ethyl acetate mixture, you can switch to a 90:10 or 85:15 ratio to increase the eluting power of the mobile phase.

Q4: I'm observing streaking or tailing of my this compound band on the column. What could be the cause and how can I fix it?

Peak tailing with pyridine-containing compounds can occur due to interactions with the acidic silanol (B1196071) groups on the silica gel surface. Other causes include the sample being too concentrated or the presence of highly polar impurities. To mitigate this, you can:

  • Use a less polar solvent to dissolve your sample before loading.

  • Ensure your sample is not overloaded on the column. A general guideline is to load an amount of crude material that is 1-5% of the total mass of the silica gel.[1]

  • Add a small amount of a basic modifier , like triethylamine (B128534) (a few drops), to the eluent to neutralize the acidic sites on the silica gel.

Q5: My purified this compound fractions are contaminated with a close-running impurity. How can I improve the separation?

Co-elution of impurities with similar polarities to your target compound can be challenging. To improve separation:

  • Optimize the solvent system: Test different solvent combinations. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

  • Use a longer column: This increases the surface area and can improve the separation of closely eluting compounds.

  • Reduce the amount of sample loaded: Overloading the column can lead to broader bands and poorer separation.

  • Consider a different stationary phase: If silica gel does not provide adequate separation, alumina (B75360) or other specialty columns could be an option.[1]

Data Presentation: Chromatographic Parameters

The following table summarizes typical parameters for the purification of this compound and similar compounds by column chromatography. These values should be used as a starting point and optimized for your specific reaction mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most applications.
Mobile Phase (Eluent) Hexane / Ethyl AcetateA gradient or isocratic elution can be used.
Typical Solvent Ratios 9:1 to 7:3 (Hexane:Ethyl Acetate)The exact ratio should be determined by TLC.
Target Rf Value (TLC) 0.2 - 0.4Provides a good balance for separation on the column.
Estimated Rf in 3:1 Hexane:EtOAc ~ 0.4Based on data for the similar compound 3-(3-Phenylpropyl)pyridine.[1]
Sample Loading 1-5% of silica gel masse.g., 100-500 mg of crude product per 10g of silica gel.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Eluent with Thin Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Add your chosen solvent mixture (e.g., 8:2 hexane:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover it.

  • Spot the Plate: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot a small amount of the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4 for this compound.[1]

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Continuously add more mobile phase to prevent the column from running dry.

  • Fraction Collection:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Isolation:

    • Combine the fractions that contain pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Separation) check_tlc Review TLC Data (Rf and Spot Separation) start->check_tlc optimize_solvent Optimize Solvent System (Adjust Polarity/Solvent Type) check_tlc->optimize_solvent Suboptimal Rf or Poor Spot Separation check_loading Check Sample Loading (Amount and Method) check_tlc->check_loading Good TLC Separation optimize_solvent->start Re-evaluate solution Improved Separation optimize_solvent->solution adjust_loading Reduce Sample Load or Use Dry Loading check_loading->adjust_loading Overloaded or Precipitation on Loading check_column Inspect Column Packing (Cracks or Bubbles?) check_loading->check_column Loading is Correct adjust_loading->start Re-evaluate adjust_loading->solution repack_column Repack Column check_column->repack_column Packing Issues Found consider_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina) check_column->consider_stationary_phase Packing is Good, Separation Still Poor repack_column->start Re-evaluate repack_column->solution consider_stationary_phase->solution

Caption: A troubleshooting workflow for column chromatography.

Logical_Relationships problem Problem Poor Separation Streaking/Tailing No Elution Low Recovery causes Potential Causes Incorrect Solvent Polarity Column Overloading Compound-Silica Interaction Sample Precipitation Compound Degradation problem:c1->causes:c1 problem:c1->causes:c2 problem:c2->causes:c2 problem:c2->causes:c3 problem:c2->causes:c4 problem:c3->causes:c1 problem:c4->causes:c3 problem:c4->causes:c5 solutions Solutions Optimize Eluent (TLC) Reduce Sample Load Use Additives (e.g., TEA) Dry Loading Change Stationary Phase causes:c1->solutions:s1 causes:c2->solutions:s2 causes:c3->solutions:s3 causes:c4->solutions:s4 causes:c5->solutions:s5

Caption: Logical relationships between problems, causes, and solutions.

References

Preventing byproduct formation in Grignard synthesis of 3-Phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylpyridine, with a focus on preventing byproduct formation in Grignard-based methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary Grignard-based method for synthesizing this compound?

A1: The most common Grignard-based approach is the cross-coupling of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), with 3-bromopyridine (B30812). This reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). While seemingly straightforward, this method can be susceptible to side reactions that lower the yield of the desired this compound.

Q2: What are the major byproducts I should expect in the Grignard synthesis of this compound?

A2: The primary byproducts in the Grignard synthesis of this compound include:

  • Biphenyl (B1667301): This is formed from the homocoupling of the phenylmagnesium bromide reagent. This side reaction is especially favored at higher temperatures and concentrations of the Grignard reagent.[1][2]

  • Pyridine (B92270): The formation of pyridine can occur through a competing reaction where there is an exchange between the Grignard reagent and 3-bromopyridine, resulting in a pyridylmagnesium halide. This intermediate is then protonated during workup to yield pyridine.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 3-bromopyridine and bromobenzene (B47551) (if starting from it to make the Grignard reagent).

Q3: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A3: Low yields are a common issue and can often be attributed to several factors:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1]

  • Grignard Reagent Quality: The quality of your phenylmagnesium bromide is crucial. If you are preparing it in situ, ensure the magnesium turnings are activated. Old or oxidized magnesium can be less reactive.

  • Reaction Temperature: Elevated temperatures can promote the formation of the biphenyl byproduct through homocoupling.[1] Maintaining a controlled, lower temperature is often beneficial.

  • Slow Addition: Adding the Grignard reagent slowly to the 3-bromopyridine solution can help to minimize side reactions by keeping the concentration of the Grignard reagent low at any given time.[4]

Q4: I am observing a significant amount of biphenyl in my crude product. How can I minimize this?

A4: To minimize the formation of biphenyl, consider the following strategies:

  • Temperature Control: Keep the reaction temperature low, as higher temperatures favor the homocoupling of the Grignard reagent.[1]

  • Slow Reagent Addition: The slow, dropwise addition of the phenylmagnesium bromide to the 3-bromopyridine solution is highly recommended. This helps to ensure that the Grignard reagent reacts with the 3-bromopyridine rather than with itself.[4]

  • Use of Catalysts: For a more controlled reaction that can significantly reduce homocoupling, consider a catalyzed cross-coupling reaction such as a Kumada coupling, which uses a nickel or palladium catalyst.[5][6]

Q5: Are there alternative, higher-yielding methods for synthesizing this compound?

A5: Yes, several palladium- or nickel-catalyzed cross-coupling reactions are known to provide higher yields and selectivity for this compound. These include:

  • Suzuki-Miyaura Coupling: This involves the reaction of 3-bromopyridine with phenylboronic acid in the presence of a palladium catalyst and a base. This method is known for its high functional group tolerance and often gives excellent yields.[7]

  • Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is a versatile method for preparing biaryl compounds.[8]

  • Kumada Coupling: This method directly couples a Grignard reagent with an organic halide using a nickel or palladium catalyst. It can offer higher selectivity than the uncatalyzed Grignard reaction.[5][6]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent due to moisture contamination.2. Poor quality or unactivated magnesium turnings.3. Low reaction temperature leading to slow or no reaction.1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.2. Activate magnesium with iodine or 1,2-dibromoethane.3. Gently warm the reaction to initiate, then maintain at a controlled temperature.
High Levels of Biphenyl Byproduct 1. High reaction temperature.2. High concentration of Grignard reagent.3. Radical-mediated homocoupling.1. Maintain a lower reaction temperature (e.g., 0 °C to room temperature).2. Add the Grignard reagent solution dropwise to the 3-bromopyridine solution.3. Consider a switch to a catalyzed cross-coupling method like Kumada coupling.
Presence of Pyridine in Product 1. Halogen-metal exchange between PhMgBr and 3-bromopyridine.[3]2. Protonation of the resulting pyridylmagnesium bromide during workup.1. Use a catalyzed coupling reaction (e.g., Suzuki or Negishi) which follows a different mechanism.2. Optimize Grignard reaction conditions (lower temperature, slow addition) to favor cross-coupling.
Difficult Purification 1. Similar polarities of this compound and biphenyl.2. Presence of multiple byproducts.1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).2. Optimize the reaction to minimize byproduct formation before purification.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of phenylmagnesium bromide with 3-bromopyridine.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • 3-Bromopyridine

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Place magnesium turnings (1.2 eq.) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add a small crystal of iodine to the flask.

    • Add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate initiation.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cross-Coupling Reaction:

    • In a separate oven-dried flask, dissolve 3-bromopyridine (1.0 eq.) in anhydrous diethyl ether.

    • Cool the 3-bromopyridine solution to 0 °C in an ice bath.

    • Slowly add the prepared phenylmagnesium bromide solution to the 3-bromopyridine solution via a cannula or dropping funnel over 1-2 hours.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.

Protocol 2: Nickel-Catalyzed Kumada Coupling for this compound Synthesis

This protocol provides a higher-yield alternative using a nickel catalyst.

Materials:

  • 3-Bromopyridine

  • Phenylmagnesium bromide (commercial solution or freshly prepared)

  • Nickel(II) chloride (NiCl₂) or a pre-catalyst like NiCl₂(dppp)

  • Anhydrous THF

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask under an inert atmosphere, add NiCl₂ (e.g., 5 mol%).

    • Add anhydrous THF to the flask.

    • Add 3-bromopyridine (1.0 eq.) to the flask.

  • Cross-Coupling Reaction:

    • Cool the reaction mixture to 0 °C.

    • Slowly add phenylmagnesium bromide solution (1.2 eq.) to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

Data Summary

The following tables summarize typical yields and byproduct distribution for the synthesis of this compound under different conditions. Note that actual results may vary based on specific experimental parameters.

Table 1: Comparison of Synthetic Methods for this compound

MethodCatalystTypical Yield of this compoundMajor ByproductsFunctional Group Tolerance
GrignardNone40-60%Biphenyl, PyridineLow
Kumada CouplingNiCl₂(dppp)75-90%[6]Biphenyl (reduced amounts)Moderate
Suzuki-MiyauraPd(PPh₃)₄>90%[7]Homocoupled boronic acidHigh
Negishi CouplingPd(PPh₃)₄80-95%[8]Homocoupled organozincHigh

Table 2: Influence of Temperature on Grignard Synthesis of this compound

Temperature (°C)Approximate Yield of this compound (%)Approximate Biphenyl Formation (%)
055-655-10
25 (Room Temp.)45-5510-20
35 (Refluxing Ether)35-4520-30

Visualizations

Grignard_Synthesis_Pathway cluster_reactants Reactants cluster_products Products 3-Bromopyridine 3-Bromopyridine Reaction Reaction 3-Bromopyridine->Reaction Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Reaction This compound This compound Reaction->this compound Desired Path Biphenyl Biphenyl Reaction->Biphenyl Homocoupling Pyridine Pyridine Reaction->Pyridine Halogen-Metal Exchange

Caption: Reaction pathways in the Grignard synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_byproducts Analyze Crude Product (GC-MS, NMR) start->check_byproducts high_biphenyl High Biphenyl Content? check_byproducts->high_biphenyl high_pyridine High Pyridine Content? high_biphenyl->high_pyridine No solution_biphenyl Lower Temperature Slow Grignard Addition Consider Kumada Coupling high_biphenyl->solution_biphenyl Yes unreacted_sm High Unreacted Starting Material? high_pyridine->unreacted_sm No solution_pyridine Optimize Conditions Switch to Suzuki/Negishi high_pyridine->solution_pyridine Yes solution_sm Check Grignard Quality Ensure Anhydrous Conditions Increase Reaction Time/Temp unreacted_sm->solution_sm Yes end Improved Yield solution_biphenyl->end solution_pyridine->end solution_sm->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Efficient Suzuki-Miyaura Coupling of 3-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient Suzuki-Miyaura coupling of 3-halopyridines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a 3-halopyridine is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in the Suzuki-Miyaura coupling of 3-halopyridines can stem from several factors. Key areas to troubleshoot include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For less reactive 3-chloropyridines, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald's biaryl phosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step.[1] Traditional catalysts like Pd(PPh₃)₄ may be sufficient for more reactive 3-bromo or 3-iodopyridines, sometimes enhanced by microwave irradiation.[1]

  • Reaction Conditions: Temperature, solvent, and base selection are crucial. Many Suzuki couplings require heating to proceed at an optimal rate.[2] However, excessive heat can lead to catalyst decomposition. The choice of base and solvent can significantly impact the reaction's efficiency and selectivity.[3][4]

  • Reagent Quality: The purity of the 3-halopyridine, boronic acid or ester, solvent, and base is paramount. Boronic acids are susceptible to degradation, particularly protodeboronation.[2] Using fresh or purified reagents is recommended.

  • Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and an increase in side reactions like homocoupling.[2]

Q2: I am observing significant homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling is a common side reaction where two boronic acid molecules couple together. To minimize this:

  • Thorough Degassing: The primary cause of homocoupling is often the presence of oxygen.[2] Ensure your solvent and reaction setup are rigorously degassed, for example, by using a freeze-pump-thaw technique or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling.[2] Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can sometimes promote homocoupling.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.

Q3: What is protodeboronation and how can I prevent it with my 3-pyridyl boronic acid?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids like those derived from pyridine.[5] To mitigate this:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6]

  • Use Boronic Esters: Boronic esters, such as pinacol (B44631) esters (Bpin) or MIDA boronates, are generally more stable than the corresponding boronic acids and can release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[2]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous conditions, minimizing the amount of water can sometimes reduce the rate of protodeboronation.

Q4: Which 3-halopyridine is most reactive in Suzuki-Miyaura coupling?

A4: The reactivity of 3-halopyridines in Suzuki-Miyaura coupling follows the general trend for aryl halides, which is determined by the carbon-halogen bond strength. The order of reactivity is:

3-Iodopyridine > 3-Bromopyridine (B30812) > 3-Chloropyridine (B48278) [7]

3-Chloropyridines are the least reactive and often require more specialized and highly active catalyst systems to achieve good yields.[8][9]

Q5: Can the solvent choice influence the outcome of the reaction?

A5: Yes, the solvent can have a profound effect on the reaction's success and even its selectivity.[3][4] Aprotic polar solvents like dioxane, THF, and DMF are commonly used. In some cases, the addition of water can be beneficial. For instance, a mixture of DMF/H₂O was found to be effective in certain systems.[10] The choice of solvent can influence catalyst solubility, stability, and the rate of the different steps in the catalytic cycle.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of palladium precatalyst and ligand. Ensure phosphine ligands have not been oxidized by storing them under an inert atmosphere.[2] Consider using a more active catalyst system, especially for 3-chloropyridines (e.g., a Buchwald G3 or G4 precatalyst with a biaryl phosphine ligand).
Insufficient Temperature Gradually increase the reaction temperature. Many Suzuki couplings require heating to 80-120 °C.[2] Monitor for potential catalyst decomposition at higher temperatures.
Inappropriate Base The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary. Ensure the base is finely powdered and dry.[11]
Poor Reagent Quality Use freshly purchased or purified starting materials. Ensure solvents are anhydrous and properly degassed.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)

Potential Cause Troubleshooting Step
Presence of Oxygen Improve the degassing procedure for the solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]
Unstable Boronic Acid Switch to a more stable boronic acid derivative like a pinacol ester (Bpin) or a trifluoroborate salt.[2]
Harsh Reaction Conditions Consider using a milder base or lowering the reaction temperature to disfavor side reactions.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O1001895Literature Derived
XPhos Pd G3K₃PO₄2-MeTHF801298Literature Derived
PEPPSI-IPrK₂CO₃t-AmylOH1001692Literature Derived
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10024<10Literature Derived

Table 2: Effect of Halogen on the Suzuki-Miyaura Coupling of 3-Halopyridines with 4-Methoxyphenylboronic Acid

3-HalopyridineCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101291Literature Derived
3-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80696Literature Derived
3-IodopyridinePd(OAc)₂ / PPh₃K₂CO₃DMF90298Literature Derived

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromopyridine using Pd(PPh₃)₄

  • To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: High-Turnover Protocol for the Suzuki-Miyaura Coupling of 3-Chloropyridine using a Buchwald Precatalyst

  • To an oven-dried vial equipped with a magnetic stir bar, add 3-chloropyridine (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).

  • Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%).

  • Seal the vial with a Teflon-lined cap.

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 2-methyltetrahydrofuran (B130290) (2-MeTHF, 2 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizations

TroubleshootingWorkflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate for the substrate? Start->CheckCatalyst CheckConditions Are the reaction conditions (T, base, solvent) optimal? CheckCatalyst->CheckConditions No OptimizeCatalyst Optimize Catalyst: - Use bulky, electron-rich ligands for 3-Cl-Py - Try a pre-formed Pd(0) source - Increase catalyst loading CheckCatalyst->OptimizeCatalyst Yes CheckReagents Are the reagents pure and degassed? CheckConditions->CheckReagents No OptimizeConditions Optimize Conditions: - Increase temperature - Screen different bases (e.g., K3PO4, Cs2CO3) - Screen solvents (e.g., Dioxane, THF, 2-MeTHF) CheckConditions->OptimizeConditions Yes SideReactions Are side reactions (homocoupling, protodeboronation) occurring? CheckReagents->SideReactions No PurifyReagents Purify/Replace Reagents: - Use fresh boronic acid or a more stable ester - Rigorously degas solvents CheckReagents->PurifyReagents Yes MinimizeSideReactions Minimize Side Reactions: - Improve degassing - Use milder base - Use boronic ester SideReactions->MinimizeSideReactions Yes Success Successful Coupling SideReactions->Success No OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success MinimizeSideReactions->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of 3-halopyridines.

CatalystSelectionFactors cluster_Halopyridine 3-Halopyridine Substrate cluster_Catalyst Catalyst Components cluster_LigandType Ligand Properties CatalystSelection Catalyst Selection for 3-Halopyridine Coupling Halogen Halogen Identity (I > Br > Cl) CatalystSelection->Halogen Sterics Steric Hindrance CatalystSelection->Sterics Electronics Electronic Effects CatalystSelection->Electronics PdSource Palladium Source (Pd(0) vs Pd(II)) CatalystSelection->PdSource Ligand Ligand Choice CatalystSelection->Ligand Halogen->Ligand influences Sterics->Ligand influences Electronics->Ligand influences BulkyPhosphines Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) Ligand->BulkyPhosphines NHCs N-Heterocyclic Carbenes (NHCs) Ligand->NHCs TraditionalPhosphines Traditional Phosphines (e.g., PPh3) Ligand->TraditionalPhosphines

Caption: Key factors influencing catalyst selection for 3-halopyridine Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Distinguishing 2-, 3-, and 4-Phenylpyridine (B135609) Using Mass Spectrometry

The differentiation of structural isomers is a critical task in many scientific disciplines, from synthetic chemistry to drug metabolism studies. Phenylpyridines, a class of compounds containing both a phenyl and a pyridine (B92270) ring, present a common analytical challenge due to their identical molecular mass. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 3-phenylpyridine and its isomers, 2-phenylpyridine (B120327) and 4-phenylpyridine, offering a valuable resource for their unambiguous identification.

Data Summary: Key Diagnostic Fragments of Phenylpyridine Isomers

The fragmentation of phenylpyridine isomers under electron ionization yields distinct mass spectra that can be used for their differentiation. While all three isomers exhibit a strong molecular ion peak (M+) at m/z 155, the relative abundance of this peak and the presence of characteristic fragment ions vary significantly. The table below summarizes the major fragments observed for each isomer.

IsomerMolecular Ion (M+) [m/z 155] (% Relative Abundance)Key Fragment Ions (m/z) and their Relative Abundance
2-Phenylpyridine High77 (Moderate)
This compound ~100%[1]154 (High), 128 (Moderate), 52 (Low)[1]
4-Phenylpyridine ~100%[2]Minimal significant fragmentation

The data clearly indicates that this compound undergoes the most significant fragmentation, providing a rich and informative spectrum. In contrast, 4-phenylpyridine is the most stable, with its mass spectrum being dominated by the molecular ion peak. 2-Phenylpyridine presents an intermediate case with a notable fragment at m/z 77, corresponding to the phenyl cation.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound is proposed to proceed through the following pathway, which accounts for the major observed ions. The initial electron ionization event forms the molecular ion (m/z 155). This is followed by the loss of a hydrogen radical to form a stable ion at m/z 154. Subsequent loss of hydrogen cyanide (HCN) from the pyridine ring leads to the formation of the ion at m/z 128.

fragmentation_pathway M This compound (M) m/z = 155.07 M_ion [C₁₁H₉N]⁺˙ m/z = 155 M->M_ion Electron Ionization frag_154 [C₁₁H₈N]⁺ m/z = 154 M_ion->frag_154 - H˙ frag_128 [C₁₀H₈]⁺˙ m/z = 128 M_ion->frag_128 - HCN

References

A Comparative Analysis of the Biological Activities of 2-Phenylpyridine and 3-Phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyridines, a class of heterocyclic aromatic compounds, represent a privileged scaffold in medicinal chemistry due to their presence in numerous biologically active molecules. The positional isomerism of the phenyl group on the pyridine (B92270) ring can significantly influence their physicochemical properties and, consequently, their biological activity. This guide provides a comparative overview of the known biological activities of 2-phenylpyridine (B120327) and 3-phenylpyridine, focusing on their potential as anticancer agents and their neurological effects. While much of the existing research has been conducted on derivatives of these parent compounds, the available data provides valuable insights into their distinct pharmacological profiles.

Comparative Biological Activity

The biological activities of 2-phenylpyridine and this compound are primarily documented in the context of their derivatives. Direct comparative studies on the parent molecules are limited. However, by examining the activities of their closely related analogues, a comparative profile can be inferred.

Anticancer Activity:

Derivatives of both 2-phenylpyridine and this compound have demonstrated potential as anticancer agents, albeit through different proposed mechanisms of action.

  • 2-Phenylpyridine Derivatives: Research suggests that the anticancer effects of 2-phenylpyridine derivatives may be linked to the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox balance. Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.

  • This compound Derivatives: In contrast, certain derivatives of this compound have been identified as potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptotic cell death.

Neurological Activity:

A direct comparative study on the neurotoxic potential of 2-phenylpyridine and this compound was conducted to assess their similarity to the parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). This study found that neither 2-phenylpyridine nor this compound, nor their N-methylated tetrahydro derivatives, produced dopaminergic neurotoxicity in mice.[1] This suggests that, in this specific context, both isomers are unlikely to be neurotoxins responsible for idiopathic Parkinson's disease.[1]

Data Presentation

The following table summarizes the reported biological activities and mechanisms of action for derivatives of 2-phenylpyridine and this compound. It is important to note that these activities have not been directly confirmed for the parent compounds and require further investigation.

Feature2-Phenylpyridine DerivativesThis compound Derivatives
Primary Biological Activity Anticancer, InsecticidalAnticancer, Antimicrobial
Anticancer Mechanism Thioredoxin Reductase (TrxR) Inhibition, Induction of Reactive Oxygen Species (ROS), ApoptosisTubulin Polymerization Inhibition, G2/M Cell Cycle Arrest, Apoptosis
Other Potential Activities Ligands for Benzodiazepine ReceptorsAntagonists of A3 Adenosine Receptors
Neurotoxicity (Parent Cmpd.) Not observed in a mouse model of Parkinson's disease[1]Not observed in a mouse model of Parkinson's disease[1]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are representative protocols for key experiments cited in the comparison.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of chemical compounds.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (2-phenylpyridine or this compound) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to achieve the desired final concentrations.
  • Remove the culture medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium containing MTT.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm should also be measured and subtracted.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

1. Reagents and Materials:

  • Tubulin (e.g., porcine brain tubulin)
  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
  • GTP (Guanosine triphosphate)
  • Test compounds (2-phenylpyridine, this compound) and a known tubulin inhibitor (e.g., colchicine)
  • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

2. Assay Procedure:

  • Prepare a reaction mixture containing polymerization buffer, GTP (final concentration ~1 mM), and the test compound at various concentrations.
  • Pre-incubate the mixture at 37°C for a few minutes.
  • Initiate the polymerization by adding cold tubulin to the reaction mixture (final concentration ~1-2 mg/mL).
  • Immediately start monitoring the change in absorbance at 340 nm over time at 37°C. The increase in absorbance corresponds to the polymerization of tubulin.

3. Data Analysis:

  • Plot the absorbance at 340 nm against time for each compound concentration.
  • Determine the rate of polymerization from the initial linear phase of the curve.
  • Calculate the percentage of inhibition of tubulin polymerization for each concentration relative to the vehicle control.
  • Determine the IC₅₀ value for the inhibition of tubulin polymerization.

Visualizations

Proposed Anticancer Signaling Pathways

The following diagrams illustrate the putative signaling pathways through which derivatives of 2-phenylpyridine and this compound may exert their anticancer effects. These are based on published data for related compounds and serve as a hypothetical framework for the parent molecules.

G Proposed Anticancer Mechanism of 2-Phenylpyridine Derivatives 2-Phenylpyridine_Derivative 2-Phenylpyridine_Derivative TrxR_Inhibition TrxR_Inhibition 2-Phenylpyridine_Derivative->TrxR_Inhibition Inhibits ROS_Increase ROS_Increase TrxR_Inhibition->ROS_Increase Leads to Oxidative_Stress Oxidative_Stress ROS_Increase->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces

Caption: Proposed mechanism for 2-phenylpyridine derivatives.

G Proposed Anticancer Mechanism of this compound Derivatives 3-Phenylpyridine_Derivative 3-Phenylpyridine_Derivative Tubulin_Polymerization_Inhibition Tubulin_Polymerization_Inhibition 3-Phenylpyridine_Derivative->Tubulin_Polymerization_Inhibition Inhibits Microtubule_Disruption Microtubule_Disruption Tubulin_Polymerization_Inhibition->Microtubule_Disruption G2_M_Arrest G2_M_Arrest Microtubule_Disruption->G2_M_Arrest Causes Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to

Caption: Proposed mechanism for this compound derivatives.

Experimental Workflow for Cytotoxicity Screening

G General Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell_Culture Cell_Seeding Cell_Seeding Cell_Culture->Cell_Seeding Compound_Preparation Compound_Preparation Compound_Treatment Compound_Treatment Compound_Preparation->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Viability_Assay Viability_Assay Incubation->Viability_Assay Data_Collection Data_Collection Viability_Assay->Data_Collection IC50_Determination IC50_Determination Data_Collection->IC50_Determination

Caption: Workflow for cytotoxicity screening.

Conclusion

This comparison highlights the critical need for further direct, quantitative studies on 2-phenylpyridine and this compound to fully elucidate their biological activities and therapeutic potential. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to undertake such investigations. A deeper understanding of the structure-activity relationships of these fundamental phenylpyridine isomers will undoubtedly contribute to the rational design of novel therapeutics.

References

Comparative study of different catalysts for 3-Phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of 3-Phenylpyridine, Supported by Experimental Data.

The synthesis of this compound, a key structural motif in numerous pharmaceuticals and functional materials, can be achieved through various catalytic cross-coupling reactions. The choice of catalyst and reaction methodology significantly impacts yield, selectivity, and substrate scope. This guide provides a comparative analysis of three prominent catalytic systems for the synthesis of this compound: Suzuki-Miyaura coupling, Hiyama coupling, and direct C-H arylation.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalytic system is paramount for the efficient synthesis of this compound. Below is a summary of quantitative data for three distinct and widely utilized methods, providing a clear comparison of their performance based on key reaction parameters.

ParameterSuzuki-Miyaura CouplingHiyama CouplingDirect C-H Arylation
Catalyst System Pd(OAc)₂ / PPh₃Pd(OAc)₂ / XPhosPd(OAc)₂ / 1,10-phenanthroline (B135089)
Reactants 3-Bromopyridine (B30812), Phenylboronic acid3-Chloropyridine, PhenyltrifluorosilanePyridine (B92270), Benzene (B151609)
Catalyst Loading 3 mol% Pd(OAc)₂, 6 mol% PPh₃2.5 mol% Pd(OAc)₂, 5 mol% XPhos10 mol% Pd(OAc)₂, 10 mol% Ligand
Base/Activator K₂CO₃TBAFAg₂CO₃
Solvent 1,4-Dioxane (B91453) / H₂Ot-BuOHPyridine/Benzene
Temperature 100 °C60 °C120 °C
Reaction Time 2-4 hoursNot specified24 hours
Yield High (Implied)74%Low Turnover Number (6.5)

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the catalytic systems discussed.

Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of substituted phenylpyridines.

Materials:

Procedure:

  • To a reaction vessel, add 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Add a mixture of 1,4-dioxane and water.

  • Heat the mixture to 100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up using standard extraction and purification techniques to isolate the this compound product.

Hiyama Coupling

This protocol describes the synthesis of this compound via a palladium-catalyzed Hiyama cross-coupling reaction.

Materials:

  • 3-Chloropyridine

  • Phenyltrifluorosilane

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • tert-Butanol (t-BuOH)

Procedure:

  • In a reaction vessel, combine 3-chloropyridine, phenyltrifluorosilane, Pd(OAc)₂ (2.5 mol%), and XPhos (5 mol%).

  • Add t-BuOH as the solvent.

  • Add TBAF as the activator.

  • Stir the reaction mixture at 60 °C.

  • After the reaction is complete, as monitored by an appropriate analytical technique, the product is isolated and purified to yield this compound.

Direct C-H Arylation

This protocol outlines a direct C-H arylation approach for the synthesis of this compound.

Materials:

  • Pyridine

  • Benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Silver(I) carbonate (Ag₂CO₃)

Procedure:

  • In a sealed pressure tube, combine Pd(OAc)₂ (0.05 mmol), 1,10-phenanthroline (0.05 mmol), and Ag₂CO₃ (0.5 mmol).

  • Add pyridine (1.0 mL) and benzene (1.5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • After cooling, the reaction mixture is analyzed to determine the formation of this compound.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.

A Comparative Guide to Validated Analytical Methods for 3-Phenylpyridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 3-Phenylpyridine. Ensuring the accurate quantification of this important synthetic intermediate is critical in pharmaceutical development and quality control. This document outlines detailed methodologies and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to assist researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the key performance characteristics of the validated methods detailed in this guide.

ParameterHPLC-UVGC-FIDUV-Vis SpectrophotometryLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999> 0.999
Range 1 - 100 µg/mL5 - 200 µg/mL2 - 20 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mL~1.5 µg/mL~0.1 ng/mL
Specificity High (Separation from impurities)High (Separation from volatile impurities)Moderate (Interference from UV-absorbing species)Very High (Mass-based detection)
Throughput ModerateModerate to HighHighModerate
Cost ModerateModerateLowHigh

Experimental Protocols

Detailed experimental protocols for each analytical technique are provided below. These methods have been established based on common practices for the analysis of pyridine (B92270) derivatives and related pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and formulated products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of 1 mg/mL this compound is prepared in the mobile phase. Working standards are prepared by serial dilution to cover the linear range.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range. The solution is filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC-FID)

This method is ideal for the quantification of this compound and for assessing the presence of volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL (split injection, ratio 20:1).

  • Standard Preparation: A stock solution of 1 mg/mL this compound is prepared in a suitable solvent such as methanol (B129727) or dichloromethane. Working standards are prepared by serial dilution.

  • Sample Preparation: The sample is accurately weighed and dissolved in the chosen solvent to a concentration within the linear range.

UV-Visible Spectrophotometry

This is a simple and cost-effective method for the rapid quantification of this compound in simple matrices.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: Methanol or 0.1 N Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound from 200 to 400 nm. The λmax is expected to be around 250-260 nm.

  • Standard Preparation: A stock solution of 100 µg/mL this compound is prepared in the chosen solvent. A series of dilutions are made to prepare calibration standards.

  • Sample Preparation: The sample is accurately weighed and dissolved in the solvent to obtain a concentration that falls within the linear range of the calibration curve.

  • Procedure: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank. A calibration curve of absorbance versus concentration is plotted to determine the concentration of the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for the quantification of this compound in complex matrices, such as biological fluids.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reverse-phase column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound (m/z 156.2). Product ions for quantification and qualification are determined by infusion of a standard solution.

  • Standard and Sample Preparation: For bioanalytical applications, samples typically undergo protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences. An internal standard (e.g., a deuterated analog of this compound) is added before sample processing.

Method Validation Workflow and Comparative Analysis

The validation of these analytical methods is crucial to ensure they are fit for their intended purpose. The diagrams below illustrate a typical validation workflow and a comparative overview of the key performance characteristics of the discussed methods.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Develop Method Development & Optimization Specificity Specificity / Selectivity Develop->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Implement

Figure 1: General workflow for analytical method validation.

Method_Comparison cluster_0 Analytical Techniques cluster_1 Performance Characteristics HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity High Selectivity Selectivity HPLC->Selectivity High Cost Cost HPLC->Cost Moderate Throughput Throughput HPLC->Throughput Moderate GC GC-FID GC->Sensitivity Moderate GC->Selectivity High GC->Cost Moderate GC->Throughput High UV_Vis UV-Vis UV_Vis->Sensitivity Low UV_Vis->Selectivity Low UV_Vis->Cost Low UV_Vis->Throughput High LC_MS LC-MS/MS LC_MS->Sensitivity Very High LC_MS->Selectivity Very High LC_MS->Cost High LC_MS->Throughput Moderate

Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 3-phenylpyridine derivatives reveals significant bioactivity, with some compounds demonstrating comparable or superior efficacy to established inhibitors in both enzymatic and cellular assays. This guide provides a detailed comparison of these derivatives against known inhibitors, supported by experimental data and protocols, offering valuable insights for researchers and professionals in drug discovery and development.

This report focuses on the comparative bioactivity of newly synthesized this compound derivatives, specifically their potential as Cyclin-Dependent Kinase 2 (CDK2) inhibitors and their anticancer properties against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The performance of these derivatives is benchmarked against well-characterized inhibitors, providing a clear perspective on their therapeutic potential.

Comparative Bioactivity Data

The bioactivity of the this compound derivatives was assessed through rigorous in vitro assays. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency as CDK2 inhibitors and as cytotoxic agents against cancer cell lines.

CDK2 Inhibition

A series of pyrazolo[3,4-b]pyridine derivatives, which incorporate the this compound scaffold, were evaluated for their ability to inhibit CDK2. The results are presented in comparison to Ribociclib, a known CDK inhibitor.

Table 1: Comparative CDK2 Inhibitory Activity of this compound Derivatives and a Known Inhibitor.

CompoundTargetIC50 (µM)
Pyrazolo[3,4-b]pyridine derivative 9a CDK21.630 ± 0.009
Pyrazolo[3,4-b]pyridine derivative 14g CDK20.460 ± 0.024
Ribociclib (Reference) CDK20.068 ± 0.004

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives.[1]

Anticancer Activity

The antiproliferative effects of the pyrazolo[3,4-b]pyridine derivatives were tested on HCT-116 and MCF-7 cell lines. Their efficacy is compared to that of the standard chemotherapeutic agent, Doxorubicin.

Table 2: Comparative Anticancer Activity (IC50 in µM) of this compound Derivatives and a Known Anticancer Drug.

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
Pyrazolo[3,4-b]pyridine derivative 14g 1.984.66
Doxorubicin (Reference) 2.114.57

Data for derivatives and Doxorubicin are from a comparative study on pyrazolo[3,4-b]pyridine derivatives.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

CDK2 Inhibition Assay

The inhibitory activity of the compounds against CDK2 was determined using a kinase assay kit. The protocol involves the quantification of ADP produced from the kinase reaction.

Materials:

  • CDK2/Cyclin A2 enzyme

  • Substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]

  • Test compounds (this compound derivatives and known inhibitors)

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Plate reader for luminescence detection

Procedure:

  • Prepare a master mixture containing the kinase assay buffer, substrate peptide, and ATP.

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Add the CDK2/Cyclin A2 enzyme to the wells.

  • Initiate the kinase reaction by adding the master mixture to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Luminescence is recorded, and the data is used to calculate the IC50 values.[3]

Cell Viability (MTT) Assay

The cytotoxic effects of the this compound derivatives on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]

Materials:

  • HCT-116 and MCF-7 cancer cell lines

  • Complete cell culture medium (e.g., DMEM)

  • 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[7]

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[4][5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • The absorbance values are used to determine the percentage of cell viability, from which the IC50 values are calculated.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

CDK2_Activation_Pathway cluster_G1 G1 Phase cluster_S S Phase Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription pRb p-Rb CDK2 CDK2 Cyclin E->CDK2 binds & activates S_Phase_Proteins S-Phase Proteins CDK2->S_Phase_Proteins phosphorylates DNA_Replication DNA_Replication S_Phase_Proteins->DNA_Replication initiates 3_Phenylpyridine_Derivatives 3_Phenylpyridine_Derivatives 3_Phenylpyridine_Derivatives->CDK2 inhibit MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Incubation1 2. Incubate Overnight Cell_Seeding->Incubation1 Compound_Treatment 3. Add this compound Derivatives Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization 7. Add Solubilizer (DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance at 570nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate IC50 Absorbance_Measurement->Data_Analysis

References

Investigating the Neurotoxicity of 3-Phenylpyridine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic potential of 3-Phenylpyridine analogues, drawing upon available experimental data. While comprehensive, direct comparative studies on a wide range of this compound derivatives are limited in the public domain, this document synthesizes existing knowledge on related compounds and outlines the established experimental protocols for assessing neurotoxicity. The information is intended to guide researchers in designing and interpreting studies on the neurological effects of this class of compounds.

Comparative Analysis of Neurotoxicity

The neurotoxic potential of pyridine (B92270) derivatives is of significant interest, largely spurred by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a compound that induces parkinsonism-like symptoms. However, studies on the direct neurotoxicity of this compound and its analogues are not as extensive.

Available research indicates that unsubstituted 2-phenylpyridine (B120327) and this compound, which are found in tea, are unlikely to be a cause of idiopathic Parkinson's disease.[1] In studies using C57 black mice, a strain sensitive to the dopaminergic neurotoxicity of MPTP, prolonged administration of high doses of 2-phenylpyridine and this compound did not result in a reduction of dopamine (B1211576) and its metabolites in the striatum.[1] This suggests a lower neurotoxic potential compared to MPTP.

In contrast, another analogue, 3-acetylpyridine, is a known neurotoxin that selectively destroys neurons in the medial inferior olive when administered to rodents, leading to ataxia.[2] This highlights the critical role of substituent groups on the pyridine ring in determining the neurotoxic profile of these compounds. The structure-activity relationship of pyridine derivatives is a key factor in their potential to induce neurotoxicity.[3][4] For a compound to exert MPTP-like neurotoxicity, it generally needs to be able to cross the blood-brain barrier, undergo enzymatic biotransformation to a neuroactive form, be taken up by neurons through neurotransmitter reuptake systems, and act on intracellular targets.[3]

A study on a novel glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitor, a complex derivative of this compound, demonstrated protective effects against Aβ1-42-induced neurotoxicity in a rat model of Alzheimer's disease by inhibiting oxidative stress and apoptosis.[5] This suggests that while some analogues may be neurotoxic, others could be engineered to have neuroprotective properties.

Due to the limited direct comparative data on a series of this compound analogues, this guide will focus on the established methodologies for assessing neurotoxicity, which can be applied to this class of compounds.

Data on Neurotoxicity of Pyridine Analogues

Compound/AnalogueCell LineAssayEndpointIC50 / EC50 (µM)Reference
This compound SH-SY5YMTTCell Viability--
SH-SY5YLDHCytotoxicity--
SH-SY5YCaspase-3Apoptosis--
Analogue 1 (Specify) SH-SY5YMTTCell Viability--
SH-SY5YLDHCytotoxicity--
SH-SY5YCaspase-3Apoptosis--
Analogue 2 (Specify) SH-SY5YMTTCell Viability--
SH-SY5YLDHCytotoxicity--
SH-SY5YCaspase-3Apoptosis--
Positive Control (e.g., MPP+) SH-SY5YMTTCell Viability-[6]
SH-SY5YLDHCytotoxicity--
SH-SY5YCaspase-3Apoptosis--
Negative Control (Vehicle) SH-SY5YMTTCell Viability--
SH-SY5YLDHCytotoxicity--
SH-SY5YCaspase-3Apoptosis--

Experimental Protocols

Detailed methodologies for key in vitro neurotoxicity assays are provided below. The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity studies.[7][8]

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues and control compounds in culture medium. Add the compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cytotoxicity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect 50 µL of the supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer to achieve maximum LDH release).

Apoptosis Assessment (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat with the this compound analogues as described above.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Caspase-3 Reaction: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assays) using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the vehicle-treated control.

Visualizations

Experimental Workflow for In Vitro Neurotoxicity Testing

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Neurotoxicity Assays cluster_3 Data Analysis Compound This compound Analogues Treatment Treat cells with compounds Compound->Treatment Controls Positive & Negative Controls Controls->Treatment Seeding Seed SH-SY5Y Cells (96-well plates) Incubation1 Incubate 24h Seeding->Incubation1 Incubation1->Treatment Incubation2 Incubate for desired duration Treatment->Incubation2 MTT MTT Assay (Cell Viability) Incubation2->MTT LDH LDH Assay (Cytotoxicity) Incubation2->LDH Caspase3 Caspase-3 Assay (Apoptosis) Incubation2->Caspase3 Measurement Measure Absorbance/ Fluorescence MTT->Measurement LDH->Measurement Caspase3->Measurement Analysis Calculate % Viability/ Cytotoxicity/Apoptosis Measurement->Analysis IC50 Determine IC50/EC50 Analysis->IC50

Caption: Workflow for in vitro neurotoxicity screening of this compound analogues.

Potential Signaling Pathway for Neurotoxicity

While specific pathways for this compound analogues are not well-defined, a common mechanism of neurotoxicity for many compounds involves the induction of oxidative stress and subsequent apoptosis.

G cluster_0 Cellular Exposure cluster_1 Cellular Stress cluster_2 Apoptotic Cascade cluster_3 Cellular Outcome Compound This compound Analogue ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito ROS->Mito Mito->ROS Bax Bax Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Neuronal Cell Death) Casp3->Apoptosis

Caption: Hypothetical pathway of neurotoxicity involving oxidative stress and apoptosis.

References

Dual-Action 3-Phenylpyridine Derivatives as Potent Inhibitors of Uric Acid Production and Reabsorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel series of 3-phenylpyridine derivatives designed as dual inhibitors of Xanthine (B1682287) Oxidase (XOR) and Uric Acid Transporter 1 (URAT1). These compounds represent a promising therapeutic strategy for the management of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can lead to gout and other health complications. By simultaneously targeting both the production and renal reabsorption of uric acid, these derivatives offer a potentially more effective approach than single-target agents. This guide presents key structure-activity relationship (SAR) data, detailed experimental protocols, and a visualization of the underlying biological pathway.

Comparative Analysis of Inhibitory Activity

A recent study in the European Journal of Medicinal Chemistry reported the design, synthesis, and biological evaluation of a series of 3-phenyl substituted pyridine (B92270) derivatives as dual inhibitors of XOR and URAT1.[1] The inhibitory activities of these compounds were quantified as half-maximal inhibitory concentrations (IC50) and compared with established drugs, febuxostat (B1672324) (a XOR inhibitor) and benzbromarone (B1666195) (a URAT1 inhibitor).

The data reveals that strategic modifications to the this compound scaffold significantly impact inhibitory potency against both targets. The initial series of compounds (I1-7) demonstrated varying degrees of inhibition. Notably, compound I7 emerged as a promising lead with an IC50 of 0.037 µM for XOR and 546.70 µM for URAT1.[1]

Further optimization based on docking studies of I7 led to the development of a second series of compounds (II), which exhibited markedly improved dual inhibitory activity. Among these, compound II15 was identified as the most potent derivative.[1]

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against Xanthine Oxidase (XOR)

CompoundXOR IC50 (µM)
I7 0.037 ± 0.001
II11 0.010 ± 0.001
II15 0.006 ± 0.000
Febuxostat0.008 ± 0.000

Data sourced from a 2024 study on dual inhibitors of XOR and URAT1.[1]

Table 2: In Vitro Inhibitory Activity of this compound Derivatives against Uric Acid Transporter 1 (URAT1)

CompoundURAT1 IC50 (µM)
I7 546.70 ± 32.60
II11 15.80 ± 1.50
II15 12.90 ± 2.30
Benzbromarone27.04 ± 2.55

Data sourced from a 2024 study on dual inhibitors of XOR and URAT1.[1]

The results indicate that compound II15 not only possesses potent dual inhibitory activity but also demonstrates superior potency against both XOR and URAT1 compared to the reference drugs, febuxostat and benzbromarone, respectively.[1]

Mechanism of Action: Dual Inhibition of XOR and URAT1

The therapeutic rationale for developing dual XOR/URAT1 inhibitors lies in their ability to address two key pathways in uric acid homeostasis. Xanthine oxidase is a crucial enzyme in the metabolic pathway that converts purines into uric acid. Uric Acid Transporter 1, located in the renal proximal tubules, is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By inhibiting both of these targets, the this compound derivatives can effectively reduce the production of uric acid and enhance its excretion.

G cluster_0 Uric Acid Production (Liver) cluster_1 Uric Acid Excretion (Kidney) Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Metabolism Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XOR) Uric Acid (in blood) Uric Acid (in blood) Xanthine->Uric Acid (in blood) Xanthine Oxidase (XOR) Uric Acid (in urine) Uric Acid (in urine) Uric Acid (in blood)->Uric Acid (in urine) Glomerular Filtration Hyperuricemia Hyperuricemia Uric Acid (in blood)->Hyperuricemia Uric Acid (reabsorbed) Uric Acid (reabsorbed) Uric Acid (in urine)->Uric Acid (reabsorbed) URAT1 Uric Acid (reabsorbed)->Uric Acid (in blood) This compound Derivatives This compound Derivatives This compound Derivatives->Xanthine Inhibits XOR This compound Derivatives->Uric Acid (in urine) Inhibits URAT1

Caption: Dual inhibition of uric acid production and reabsorption.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the this compound derivatives.

Xanthine Oxidase (XOR) Inhibition Assay

The in vitro inhibitory activity against XOR is determined using a spectrophotometric method. This assay measures the rate of uric acid formation, which is a product of the enzymatic oxidation of xanthine by XOR.

Workflow for XOR Inhibition Assay

G cluster_workflow Experimental Workflow Prepare Reagents Prepare Reagents Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Prepare Reagents->Incubate Enzyme and Inhibitor XOR enzyme, buffer, this compound derivative Initiate Reaction Initiate Reaction Incubate Enzyme and Inhibitor->Initiate Reaction Add xanthine substrate Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Monitor uric acid formation at 295 nm Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the in vitro XOR inhibition assay.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound derivatives (test compounds)

  • Febuxostat (positive control)

  • Phosphate (B84403) buffer (pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Stock solutions of the test compounds and febuxostat are prepared in DMSO. A working solution of xanthine oxidase is prepared in phosphate buffer. A solution of xanthine is also prepared in the buffer.

  • Assay Mixture: In a 96-well plate, the assay mixture is prepared containing the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.

  • Pre-incubation: The plate is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the xanthine solution to each well.

  • Measurement: The absorbance is measured immediately at 295 nm at regular intervals to monitor the formation of uric acid.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Uric Acid Transporter 1 (URAT1) Inhibition Assay

The inhibitory activity against URAT1 is assessed using a cell-based uric acid uptake assay. This assay typically utilizes a human embryonic kidney (HEK293) cell line that is engineered to overexpress the human URAT1 transporter.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1)

  • Wild-type HEK293 cells (as a control)

  • [¹⁴C]-labeled uric acid

  • This compound derivatives (test compounds)

  • Benzbromarone (positive control)

  • Cell culture medium and buffers

  • Scintillation counter

Procedure:

  • Cell Culture: hURAT1-expressing HEK293 cells and wild-type cells are cultured in appropriate media until they reach a suitable confluency.

  • Compound Incubation: The cells are washed and then pre-incubated with various concentrations of the test compounds or benzbromarone in a buffer solution for a defined period.

  • Uric Acid Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [¹⁴C]-uric acid to the cells.

  • Termination of Uptake: After a specific incubation time, the uptake is stopped by rapidly washing the cells with an ice-cold buffer to remove any extracellular labeled uric acid.

  • Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The URAT1-specific uptake is calculated by subtracting the radioactivity measured in the wild-type cells from that in the hURAT1-expressing cells. The percentage of inhibition for each compound concentration is determined, and the IC50 value is calculated using a dose-response curve.

Conclusion

The presented this compound derivatives, particularly compound II15 , demonstrate a promising dual inhibitory profile against both Xanthine Oxidase and URAT1. The superior in vitro potency of II15 compared to the clinically used drugs febuxostat and benzbromarone highlights its potential as a lead compound for the development of a novel and more effective treatment for hyperuricemia.[1] The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other dual-action inhibitors. This comparative guide serves as a valuable resource for researchers in the field of drug discovery and development, providing key data and methodologies to advance the search for new therapies for uric acid-related disorders.

References

Phenylpyridine-Containing Pyrazole Derivatives: A Comparative Analysis of Herbicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comparative guide for researchers, scientists, and drug development professionals detailing the herbicidal activity of various phenylpyridine-containing pyrazole (B372694) derivatives. This document provides a comprehensive overview of their efficacy against a range of common agricultural weeds, supported by quantitative data and detailed experimental protocols.

Introduction

The ongoing challenge of weed management in agriculture necessitates the development of novel herbicides with improved efficacy and selectivity. Phenylpyridine-containing pyrazole derivatives have emerged as a promising class of compounds, demonstrating significant herbicidal activity. This guide offers a comparative analysis of the performance of several of these derivatives, providing valuable insights for the development of next-generation herbicides. The data presented is based on greenhouse trials evaluating both pre- and post-emergence applications.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of novel phenylpyridine-containing pyrazole derivatives was evaluated against six common weed species. The following table summarizes the post-emergence inhibitory activity of these compounds at an application rate of 150 g a.i./hm². No significant pre-emergence activity was observed for the tested compounds.[1]

Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives (% Inhibition at 150 g a.i./hm²) [1]

CompoundEchinochloa crusgalli (EC)Digitaria sanguinalis (DS)Setaria viridis (SV)Abutilon theophrasti (AT)Amaranthus retroflexus (AR)Eclipta prostrata (EP)
6a 0505060060
6b 0202030020
6c 0605050050
6d 0002000
6e 000000
7a 0003000
7b 0002000
7c 0002000
7d 0002000
7e 000000
Pyroxasulfone 60756050500

Data sourced from greenhouse evaluations.[1]

Key Findings:

  • Compounds 6a and 6c demonstrated notable post-emergence herbicidal activity against several weed species.[1]

  • Specifically, compounds 6a and 6c showed 50% inhibition against Setaria viridis.[1]

  • Compound 6a exhibited 60% inhibition against Abutilon theophrasti and Eclipta prostrata.[1]

  • Compound 6c displayed 60% inhibition against Digitaria sanguinalis.[1]

  • The herbicidal activities of compounds in series 6 were generally better than those in series 7, suggesting that the 4-(pyridin-2-yl)phenylene sulfide (B99878) structure may be beneficial for activity.

  • None of the tested compounds showed significant pre-emergence herbicidal activity.

Experimental Protocols

The following protocols describe the methodologies used for the evaluation of the herbicidal activity of the phenylpyridine-containing pyrazole derivatives in a greenhouse setting.

Plant Cultivation

Seeds of the test weed species (Echinochloa crusgalli, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus, and Eclipta prostrata) were sown in plastic pots filled with a standard potting mix. The pots were maintained in a greenhouse under controlled conditions of temperature (25 ± 2 °C), humidity, and photoperiod to ensure uniform germination and growth.

Pre-Emergence Herbicidal Activity Assay
  • Herbicide Application: The test compounds were dissolved in a suitable solvent and formulated as an emulsifiable concentrate. This formulation was then diluted with water to achieve the desired application rate of 150 g a.i./hm². The herbicide solutions were sprayed uniformly onto the soil surface one day after sowing the weed seeds.

  • Evaluation: The pots were regularly watered and observed for weed emergence and growth. The herbicidal effect was visually assessed 15 days after treatment by comparing the emergence and growth of weeds in the treated pots with those in the untreated control pots. The inhibition rate was calculated as a percentage of the control.

Post-Emergence Herbicidal Activity Assay
  • Herbicide Application: The test compounds were formulated as described for the pre-emergence assay. The herbicide solutions were applied to the weeds at the 2-3 leaf stage. A handheld sprayer was used to ensure uniform coverage of the foliage.

  • Evaluation: The herbicidal effect was evaluated 15 days after application. The fresh weight of the aerial parts of the weeds in both the treated and untreated control pots was measured. The fresh weight inhibition rate was calculated using the following formula:

    • Fresh Weight Inhibition Rate (%) = [(Fresh Weight of Control - Fresh Weight of Treated) / Fresh Weight of Control] x 100

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the herbicidal activity of the phenylpyridine-containing pyrazole derivatives.

Herbicidal_Activity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_greenhouse_prep Greenhouse Preparation cluster_treatment Herbicide Treatment cluster_evaluation Evaluation & Data Analysis S1 Design of Phenylpyridine-Containing Pyrazole Derivatives S2 Chemical Synthesis S1->S2 S3 Purification & Characterization (NMR, HRMS) S2->S3 T1 Compound Formulation S3->T1 G1 Weed Seed Sowing in Pots T2 Pre-Emergence Application (Post-Sowing) G1->T2 G2 Germination & Growth to 2-3 Leaf Stage T3 Post-Emergence Application (2-3 Leaf Stage) G2->T3 T1->T2 T1->T3 E1 Incubation (15 days) T2->E1 T3->E1 E2 Visual Assessment (Pre-Emergence) E1->E2 E3 Fresh Weight Measurement (Post-Emergence) E1->E3 E4 Calculation of Inhibition Rate E2->E4 E3->E4 E5 Data Analysis & Comparison E4->E5

Caption: Workflow for Herbicidal Activity Evaluation.

References

Safety Operating Guide

Proper Disposal of 3-Phenylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Phenylpyridine is a critical aspect of laboratory safety and environmental responsibility. As a compound classified with hazards including skin, eye, and respiratory irritation, and being harmful if swallowed, adherence to strict disposal protocols is essential to mitigate risks for researchers, scientists, and drug development professionals.[1][2][3][4][5] This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste, ensuring compliance with safety regulations and fostering a secure laboratory environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound and its waste in a well-ventilated area, preferably within a certified laboratory chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE).[6][7]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or glasses with side-shields.[6]To protect eyes from splashes.[6]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[6]To prevent skin contact and absorption.[6]
Body Protection Standard laboratory coat.[6]To protect clothing and skin from contamination.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6]To avoid inhalation of vapors.[6]
Emergency Equipment An emergency eyewash station and safety shower should be readily accessible.[8]For immediate decontamination in case of accidental exposure.

In the event of a spill, small spills should be absorbed with an inert, non-combustible material like vermiculite (B1170534) or sand.[1][6] For larger spills, it is crucial to contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through an approved hazardous waste management service. Disposing of this chemical down the drain or in regular trash is strictly prohibited.[9][10]

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[6][11]

    • Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents and acids.[6][8]

  • Waste Collection and Containment :

    • Collect this compound waste in a designated, compatible, and clearly labeled container.[6][10] The container must be leak-proof and have a secure, sealable lid.[8][12]

    • The container should be made of a material chemically resistant to pyridine (B92270) compounds.[10]

  • Labeling :

    • Properly label the hazardous waste container with the words "Hazardous Waste."[7][12]

    • Include the full chemical name: "this compound."[12]

    • Indicate the associated hazards (e.g., "Harmful," "Irritant," "Combustible Liquid").[2][12]

    • Note the date when waste was first added to the container.[10]

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[6][12]

    • The storage area should be away from sources of heat, ignition, and incompatible materials.[7][8] Secondary containment is recommended to manage potential leaks.[10]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[10]

    • Provide an accurate inventory of the waste, including the chemical name and quantity.[10]

    • Current practices for the disposal of pyridine waste often include rotary kiln or liquid injection incineration.[11]

  • Record Keeping :

    • Maintain detailed records of all generated hazardous waste, including the chemical name, quantity, and disposal date.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is waste mixed with other chemicals? A->B C Segregate this compound waste into a dedicated container. B->C No I Identify all components of the waste mixture. B->I Yes D Ensure waste container is compatible, sealed, and properly labeled: - 'Hazardous Waste' - 'this compound' - Hazards (Harmful, Irritant) C->D E Store in a designated, well-ventilated, secure satellite accumulation area. D->E F Contact Environmental Health & Safety (EHS) for pickup. E->F G Complete and file waste disposal records. F->G H End: Proper Disposal Complete G->H J Consult EHS for guidance on mixed waste disposal. I->J J->D

References

Personal protective equipment for handling 3-Phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Phenylpyridine

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]

Body Part Personal Protective Equipment Specifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[6][7]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[6] Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat or other protective clothing should be worn to protect against skin contact.[2][6][7]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved N95 dust mask or a respirator may be necessary. Work should be performed in a well-ventilated area.[2][3][8][9]
Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do so.[2][9] Continue rinsing. If eye irritation persists, seek medical attention.[2][8]
Skin Contact Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][9] If skin irritation occurs, seek medical advice.[2][8] Wash contaminated clothing before reuse.[2][8]
Inhalation Remove the individual from the exposure area to fresh air immediately.[1][2][8][9][10] If the person is not breathing, give artificial respiration.[1][9][10] If breathing is difficult, give oxygen.[1][10] Seek medical attention if the person feels unwell.[8][9][11]
Ingestion Do NOT induce vomiting.[10] Rinse mouth with water.[2][11] Seek immediate medical attention or contact a Poison Information Center.[2]

Operational Plan: Handling this compound

A systematic approach is critical for the safe handling of this compound. The following workflow details the necessary steps from preparation through to cleanup.

  • Preparation :

    • Ensure that a certified chemical fume hood is operational.[6]

    • Don all required personal protective equipment (safety goggles, chemical-resistant gloves, lab coat).[6][7]

    • Gather all necessary materials, including this compound, reaction vessels, and any other reagents.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[9]

  • Handling :

    • Conduct all weighing and transferring of this compound inside the fume hood to prevent inhalation of vapors.[6]

    • Avoid all personal contact with the chemical, including inhalation.[2]

    • When handling, do not eat, drink, or smoke.[2]

    • Keep the container of this compound tightly closed when not in use.[2][8][9]

    • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5][9]

  • Cleanup :

    • Decontaminate all glassware and surfaces that have come into contact with this compound.

    • In case of a spill, remove all ignition sources.[2] Absorb the spill with an inert material such as sand, earth, or vermiculite.[2] Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[2]

    • Properly dispose of all waste materials in designated hazardous waste containers.[2]

    • After handling is complete, remove PPE and wash hands thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent materials) in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. As a guideline, relatively unreactive organic reagents should be collected in a designated container.[3]

  • Disposal Procedure : Dispose of the hazardous waste through an authorized waste disposal plant, following all local, state, and federal regulations.[2][9][11]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 handle1 Weigh & Transfer in Fume Hood prep3 Gather All Necessary Materials prep2->prep3 prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylpyridine
Reactant of Route 2
Reactant of Route 2
3-Phenylpyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。